Endothelin 1 (swine, human) TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C111H160F3N25O34S5 |
|---|---|
Molecular Weight |
2605.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C109H159N25O32S5.C2HF3O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;3-2(4,5)1(6)7/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);(H,6,7)/t56-,57-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-;/m0./s1 |
InChI Key |
QJKWEQKXLNQIEY-GUNNUMSISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Endothelin 1 (Swine, Human) TFA for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Endothelin 1 (swine, human) Trifluoroacetate (TFA), a potent vasoconstrictor peptide crucial in a myriad of physiological and pathological processes. This document details its biochemical properties, signaling pathways, and key experimental protocols, offering a foundational resource for its application in research and drug development.
Core Concepts: Endothelin 1 (Swine, Human) TFA
Endothelin 1 (ET-1) is a 21-amino acid peptide that is identical in both swine and humans. The "TFA" designation indicates that the synthetic peptide is supplied as a trifluoroacetate salt, a common counterion for purified peptides. ET-1 is recognized as one of the most potent endogenous vasoconstrictors, exerting its effects through the activation of two G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. Beyond its profound impact on vascular tone, ET-1 is implicated in cell proliferation, fibrosis, inflammation, and tumorigenesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ (as free base) | |
| Molecular Weight | 2491.9 g/mol (as free base) | [1] |
| Purity | ≥95% | [1] |
| IC₅₀ for ETᴀ Receptor | 0.15 nM | [1] |
| IC₅₀ for ETʙ Receptor | 0.12 nM | [1] |
| EC₅₀ for Pig Coronary Artery Contraction | 0.52 nM | [1] |
| Kᵢ for ET Receptor (A10 cells) | 0.14 nM | [2] |
Signaling Pathways of Endothelin 1
Endothelin 1 initiates a cascade of intracellular events upon binding to its ETA and ETB receptors. These pathways are critical in mediating the diverse biological functions of ET-1.
Canonical Gq/PLC Signaling Pathway
The primary signaling mechanism for both ETA and ETB receptors involves the activation of the Gq alpha subunit of heterotrimeric G proteins. This initiates a well-defined cascade leading to an increase in intracellular calcium, a key event in vasoconstriction and other cellular responses.
References
An In-depth Technical Guide to the Endothelin-1 Peptide: Structure, Sequence, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent, 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology. Produced primarily by endothelial cells, ET-1 is involved in a myriad of biological processes, including cell proliferation, inflammation, and fibrosis. Its dysregulation is implicated in various cardiovascular, renal, and pulmonary diseases, making it a significant target for drug development. This guide provides a comprehensive overview of the structure, sequence, and key experimental methodologies associated with ET-1 research.
Endothelin-1 Peptide: Structure and Sequence
Mature human Endothelin-1 is a 21-amino acid peptide with a molecular weight of approximately 2491.9 g/mol . Its primary sequence is:
Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp
A defining feature of the ET-1 structure is the presence of two intramolecular disulfide bonds, one between Cys1 and Cys15, and another between Cys3 and Cys11. These bonds are essential for maintaining the peptide's three-dimensional conformation and, consequently, its biological activity. The C-terminal portion of the peptide, particularly the tryptophan at position 21, is also critical for its interaction with its receptors.
ET-1 is synthesized as a 212-amino acid precursor, preproendothelin-1. This precursor undergoes proteolytic processing, first to the 38-amino acid intermediate, big Endothelin-1, and finally to the mature 21-amino acid peptide by the action of endothelin-converting enzymes (ECEs).
Quantitative Data Summary
The following tables summarize key quantitative data for Endothelin-1.
Table 1: Biophysical and Biochemical Properties of Human Endothelin-1
| Property | Value | Reference |
| Amino Acid Residues | 21 | |
| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ | |
| Average Molecular Weight | 2491.9 g/mol | |
| Disulfide Bonds | Cys1-Cys15, Cys3-Cys11 | |
| Isoelectric Point (pI) | ~4.8 (Calculated) |
Table 2: Receptor Binding Affinities of Human Endothelin-1
| Receptor Subtype | Ligand | Cell/Tissue Type | Assay Type | Kd (nM) | Ki (nM) | Reference |
| ETA | [125I]ET-1 | Rat A-10 smooth muscle cells | Saturation Binding | 0.12 | - | [1] |
| ETA | ET-1 | Rat A-10 smooth muscle cells | Competition Binding | - | 0.14 | [1] |
| ETB | ET-1 | Human Girardi heart cells | Competition Binding | - | 0.2 | |
| ETA | [125I]ET-1 | Rat cardiac membranes | Saturation Binding | 0.20 ± 0.03 | - | |
| ETA | ET-1 | Rat cardiac membranes | Competition Binding | - | 0.08 |
Endothelin-1 Signaling Pathways
ET-1 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors. The activation of these receptors triggers a cascade of intracellular signaling events.
-
ETA Receptor Signaling: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 than for other endothelin isoforms. Its activation is predominantly coupled to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to vasoconstriction and cell proliferation. ETA activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.
-
ETB Receptor Signaling: ETB receptors are found on both endothelial and vascular smooth muscle cells and bind all endothelin isoforms with similar affinity. On endothelial cells, ETB receptor activation, coupled through Gαi/o, leads to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation. On smooth muscle cells, ETB receptors can also couple to Gαq/11, mediating vasoconstriction.
Caption: Endothelin-1 Signaling Pathways.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Endothelin-1
This protocol outlines the general steps for the manual synthesis of ET-1 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the ET-1 sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase HPLC.
-
Disulfide Bond Formation: The formation of the two disulfide bonds can be achieved by air oxidation in a basic aqueous buffer.
Caption: Solid-Phase Peptide Synthesis Workflow.
Endothelin-1 Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for ET-1 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing ETA or ETB receptors
-
[125I]-ET-1 (radioligand)
-
Unlabeled ET-1 (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In assay tubes, add binding buffer, a fixed concentration of [125I]-ET-1, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane/homogenate preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Measurement of Intracellular Calcium Mobilization
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ET-1.
Materials:
-
Cultured cells responsive to ET-1
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Plate cells on coverslips or in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS at 37°C in the dark for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulation: Add ET-1 to the cells and continue to record the fluorescence ratio.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i. Calculate the change in this ratio over time to determine the calcium response to ET-1.
Vasoconstriction Assay in Isolated Aortic Rings
This protocol describes an ex vivo method to assess the vasoconstrictor effect of ET-1.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
ET-1 solutions of varying concentrations
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Stimulation: Add increasing concentrations of ET-1 to the organ bath in a cumulative manner.
-
Measurement: Record the isometric tension developed by the aortic rings in response to each concentration of ET-1.
-
Data Analysis: Construct a dose-response curve by plotting the contractile response against the log concentration of ET-1 to determine the EC50 and maximal response.
Conclusion
Endothelin-1 remains a subject of intense research due to its profound physiological and pathological roles. A thorough understanding of its structure, sequence, and signaling pathways is fundamental for the development of novel therapeutics targeting the endothelin system. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted biology of ET-1 and to screen for and characterize new modulators of its activity. The continued application of these and more advanced techniques will undoubtedly lead to further insights into the complex world of endothelin and its impact on human health and disease.
References
The Function of Endothelin-1 in Vasoconstriction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Endothelin-1 (ET-1) induced vasoconstriction. It covers the core signaling pathways, presents quantitative data from key studies, and details relevant experimental protocols for investigating this critical physiological and pathophysiological process.
Introduction
Endothelin-1 (ET-1) is a 21-amino acid peptide, first isolated from endothelial cells, and is recognized as the most potent endogenous vasoconstrictor known.[1][2][3] It plays a crucial role in the basal and pathological regulation of vascular tone.[2][4] Dysregulation of the ET-1 system is implicated in numerous cardiovascular diseases, including hypertension, pulmonary arterial hypertension, and atherosclerosis, making it a significant target for therapeutic intervention.[4][5][6] This guide delineates the precise cellular and molecular events initiated by ET-1 in vascular smooth muscle cells (VSMCs) that culminate in a powerful and sustained contractile response.
Endothelin Receptors and Vascular Action
The biological effects of ET-1 are mediated by two distinct G-protein coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][4]
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, these receptors are the primary mediators of ET-1-induced vasoconstriction.[3][5]
-
ETB Receptors: These receptors have a dual role. When located on VSMCs, they also mediate vasoconstriction.[1][5] However, ETB receptors are also expressed on endothelial cells, where their activation by ET-1 stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin, which act as a counter-regulatory mechanism.[2][5]
Under normal physiological conditions, the vasoconstrictor effect of ET-1 via ETA and VSMC-associated ETB receptors predominates.[1] In disease states like hypertension and atherosclerosis, the expression and activity of contractile ETB receptors on VSMCs can be upregulated.[5][6]
Core Signaling Pathways of Vasoconstriction
ET-1-induced vasoconstriction is a complex process involving both an increase in intracellular calcium ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.
G-Protein Coupling and Calcium Mobilization
Upon binding ET-1, both ETA and ETB receptors on VSMCs primarily couple to the Gq/11 family of heterotrimeric G-proteins.[2][7] This initiates a canonical signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Ca2+ Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol. This is responsible for the initial, transient phase of the contractile response.[8][9]
-
Extracellular Ca2+ Influx: The depletion of SR Ca2+ stores, along with other receptor-operated mechanisms, activates store-operated calcium (SOC) channels and receptor-operated cation (ROC) channels on the plasma membrane.[3][9] This leads to an influx of extracellular Ca2+, which is crucial for the sustained phase of vasoconstriction.[3][8]
-
Activation of Contractile Machinery: The elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC). This phosphorylation enables the actin-myosin cross-bridge cycling, leading to smooth muscle contraction.[6]
Calcium Sensitization: The RhoA/Rho Kinase Pathway
Simultaneously, ET-1 receptors can couple to G12/13 proteins, which activate the RhoA/Rho kinase (ROCK) signaling pathway.[10][11] This pathway does not increase [Ca2+]i but rather enhances the force of contraction at a given level of Ca2+.
-
RhoA Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA stimulates Rho kinase (ROCK).
-
Inhibition of MLCP: ROCK phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP).[12] MLCP is the enzyme responsible for dephosphorylating MLC, which leads to relaxation.
-
Sustained Contraction: By inhibiting MLCP, the phosphorylated state of MLC is prolonged, leading to a sustained and forceful contraction even as Ca2+ levels may begin to decline.
Quantitative Data on ET-1 Induced Vasoconstriction
The potent vasoconstrictor effects of ET-1 have been quantified in numerous human and animal studies. The following tables summarize key findings.
Table 1: Hemodynamic Effects of Intra-arterial ET-1 Infusion in Healthy Humans
| Parameter | Control (Baseline) | ET-1 Infusion | Percent Change | Reference |
|---|---|---|---|---|
| Leg Blood Flow | 62 ± 4 ml/min | 47 ± 9 ml/min | ↓ 24% | [1] |
| Forearm Blood Flow (25 ng/min) | 2.3 ± 1.5 ml/min/100ml | 1.78 ± 1.3 ml/min/100ml | ↓ 23% | [13] |
| Forearm Vascular Resistance (50 ng/min) | - | - | ↑ 151 ± 100% |[13] |
Table 2: Contribution of ET-1 to Resting Coronary Artery Tone Tone was assessed by the degree of vasodilation following infusion of the ETA antagonist BQ-123.
| Vessel Type | Dilation with BQ-123 (at 60 min) | ET-1 Contribution to Total Tone* | Reference |
|---|---|---|---|
| Angiographically Normal Arteries | 7.3 ± 1.9% | 39% | [14] |
| Coronary Artery Disease (CAD) Arteries | 16.3 ± 4.3% | 74% | [14] |
| Site of Stenosis in CAD Arteries | 21.6 ± 11.7% | 106% | [14] |
*Compared to maximal dilation with nitroglycerin.
Key Experimental Protocols
The study of ET-1-mediated vasoconstriction relies on a set of core experimental techniques.
Vascular Ring Assay (Wire Myography)
This ex vivo technique is the gold standard for assessing the contractility of isolated blood vessels. It measures the isometric tension generated by a ring of an artery in response to pharmacological agents.
Detailed Methodology:
-
Vessel Isolation: Anesthetize the animal and excise the desired artery (e.g., aorta, mesenteric artery). Immediately place the vessel in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissection microscope, carefully clean the artery of adherent connective and adipose tissue. Cut the vessel into small rings of 1-2 mm in length.
-
Mounting: Mount each ring on two small stainless steel wires or tungsten hooks within the chamber of a wire myograph. One wire is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: Submerge the rings in a temperature-controlled (37°C) chamber filled with PSS, continuously bubbled with 95% O2 / 5% CO2. Allow the rings to equilibrate for 60-90 minutes under a standardized resting tension (normalized for vessel size).
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 100 mM).[15] To test endothelium integrity, pre-contract the rings with an agonist (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Concentration-Response Curve: After washout and return to baseline, add ET-1 to the bath in a cumulative, stepwise manner (e.g., from 10-10 M to 10-7 M). Record the stable contractile force at each concentration.
-
Data Analysis: Plot the contractile response (as a percentage of the maximal KCl response) against the logarithm of the ET-1 concentration. Fit the data to a sigmoidal curve to determine key parameters like Emax (maximal effect) and pEC50 (-log of the molar concentration producing 50% of the maximal response).
Intracellular Calcium Imaging
This method allows for the direct visualization and quantification of changes in [Ca2+]i in response to ET-1 stimulation in cultured VSMCs or intact tissue.
Detailed Methodology:
-
Cell/Tissue Preparation: Culture VSMCs on glass coverslips or use freshly isolated resistance arteries.[16]
-
Dye Loading: Incubate the preparation with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (a ratiometric dye) or Fluo-4 AM (a single-wavelength dye), for 30-40 minutes at room temperature in the dark.[16] The "AM" ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
Imaging Setup: Mount the coverslip or tissue onto the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.
-
Data Acquisition: Continuously perfuse the cells with a physiological buffer. For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm. For Fluo-4, excite at ~494 nm and record emission at ~516 nm.
-
Stimulation: After recording a stable baseline fluorescence, perfuse the cells with a solution containing ET-1 (e.g., 100 nM).[16]
-
Data Analysis: For Fura-2, the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm is calculated. This ratio is directly proportional to the [Ca2+]i and can be converted to an absolute concentration using a standard calibration curve. For Fluo-4, the change in fluorescence intensity (F/F0, where F0 is baseline) is used to represent the relative change in [Ca2+]i.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the ET-1 signaling cascade, such as the ETA and ETB receptors or the phosphorylated (activated) forms of downstream kinases.
Detailed Methodology:
-
Sample Preparation: Treat cultured VSMCs with or without ET-1 for a specified time. Lyse the cells or homogenize tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ETA receptor, anti-phospho-MLC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.[17]
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.[17] Capture the signal using a digital imaging system. The intensity of the resulting band is proportional to the amount of the target protein.
-
Analysis: Use densitometry software to quantify the band intensity. Normalize the target protein signal to a loading control protein (e.g., GAPDH or β-actin) to correct for loading differences.
Conclusion
Endothelin-1 is a powerful vasoconstrictor that acts through a sophisticated, dual-pronged signaling mechanism in vascular smooth muscle cells. It robustly increases intracellular calcium through Gq/11-PLC-IP3 signaling and simultaneously enhances the sensitivity of the contractile apparatus to calcium via the G12/13-RhoA/ROCK pathway. The sustained and potent nature of this contraction underscores the importance of the ET-1 system in maintaining vascular tone and its significant contribution to the pathology of cardiovascular diseases. A thorough understanding of these pathways, facilitated by the experimental techniques detailed herein, is essential for the development of novel therapeutics aimed at modulating vascular function.
References
- 1. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 8. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Endothelin-1 Upregulates Activin Receptor-Like Kinase-1 Expression via Gi/RhoA/Sp-1/Rho Kinase Pathways in Human Pulmonary Arterial Endothelial Cells [frontiersin.org]
- 12. Constriction of Retinal Arterioles to Endothelin-1: Requisite Role of Rho Kinase Independent of Protein Kinase C and L-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin-1-induced vasoconstriction in humans. Reversal by calcium channel blockade but not by nitrovasodilators or endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Increased endothelin-1 vasoconstriction in mesenteric resistance arteries after superior mesenteric ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-photon imaging of endothelin-1-mediated intracellular Ca2+ handling in smooth muscle cells of rat renal resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of immunostaining and western blotting of endothelin 1 and its receptors in mitral stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-1 (Human, Porcine): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (ET-1) is a potent, 21-amino acid vasoconstrictor peptide, originally isolated from porcine aortic endothelial cells; the human and porcine isoforms are identical.[1][2][3] It is one of the most powerful endogenous pressor agents known, exerting a wide range of biological effects that are critical to cardiovascular homeostasis and implicated in the pathophysiology of numerous diseases.[4][5] ET-1 mediates its actions through two distinct G-protein coupled receptors, the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[6][7] The balance of signaling through these receptors dictates the peptide's ultimate physiological effect, which includes potent vasoconstriction, cell proliferation, inflammation, and fibrosis.[6][8] This document provides an in-depth overview of the biological activity of ET-1, its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its study.
Biosynthesis and Structure
ET-1 is synthesized from a large precursor, preproendothelin-1. This is cleaved to proendothelin-1, and then to the inactive intermediate, Big ET-1.[9][10] The final, biologically active 21-amino acid peptide is formed by the action of Endothelin Converting Enzymes (ECEs).[9][11] The structure of ET-1 is characterized by two crucial intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11), which are essential for its biological activity.[12]
Signaling Pathways
ET-1 exerts its effects by binding to ETA and ETB receptors, which belong to the G-protein coupled receptor (GPCR) superfamily.[11][13] The distribution of these receptors on different cell types is key to the diverse and sometimes opposing actions of ET-1.
-
ETA Receptors: Located predominantly on vascular smooth muscle cells (VSMCs), their activation is primarily linked to vasoconstriction and cell proliferation.[6][14]
-
ETB Receptors: Found on both endothelial cells and VSMCs.[13] Activation of endothelial ETB receptors leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[13][14] Conversely, ETB receptors on VSMCs contribute to vasoconstriction.[14][15] ETB receptors are also crucial for the clearance of circulating ET-1.[16][17]
Upon receptor binding, ET-1 initiates a cascade of intracellular signaling events. Both ETA and ETB receptors couple to Gq/11 proteins, activating Phospholipase C (PLC).[9][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a range of downstream effects including smooth muscle contraction, gene expression, and cell growth.[9][18][19]
Key Biological Activities
Vasoreactivity
ET-1 is renowned for its potent and long-lasting vasoconstrictor effect, which is primarily mediated by ETA receptors on VSMCs.[4] This action is at least an order of magnitude more potent than other endogenous vasoconstrictors like angiotensin II.[4] However, intravenous administration of ET-1 can cause a transient, initial vasodilation. This is due to the activation of ETB receptors on endothelial cells, which stimulates the release of NO and prostacyclin.[13][14]
Cardiac and Vascular Remodeling
ET-1 is a potent mitogen for various cell types, including cardiac fibroblasts and vascular smooth muscle cells.[6][9] It promotes cell proliferation and hypertrophy, contributing to the structural remodeling of the heart and blood vessels seen in conditions like hypertension and heart failure.[8][9] For instance, ET-1 induces cardiac hypertrophy, which can be measured by an increase in the secretion of markers like Pro-Atrial Natriuretic Peptide (Pro-ANP) and Pro-Brain Natriuretic Peptide (Pro-BNP) from cardiomyocytes.
Inflammation and Fibrosis
ET-1 exhibits pro-inflammatory properties by stimulating the production of reactive oxygen species and the secretion of cytokines.[1] It also promotes fibrosis by stimulating the proliferation of fibroblasts and the accumulation of extracellular matrix proteins.[1][8]
Quantitative Data Summary
The biological activity of ET-1 is quantified by its binding affinity to its receptors (Kd, Ki, IC50) and its functional potency in eliciting a biological response (EC50).
| Parameter | Receptor | Value | Species/System | Reference |
| IC50 (Binding) | ETA | 0.15 nM | Recombinant Receptors | |
| ETB | 0.12 nM | Recombinant Receptors | ||
| Kd (Binding) | ETA (bovine) | 20 pM | Cloned Bovine Receptors | [20] |
| ETA/ETB (rat) | 71 pM | Rat Anterior Pituitary | [21] | |
| EC50 (Vasoconstriction) | ETA | 0.4 ± 0.2 nM | Porcine Coronary Artery | [4] |
| ETA/ETB | 2.72 nM - 17.4 nM | Various Blood Vessels | ||
| EC50 (PLC Activation) | ETA/ETB | 0.3 nM | Human Ciliary Muscle Cells | |
| EC50 (Inositol Phosphate) | ETA (bovine) | 2.3 nM | Fibroblasts (Bovine Receptors) | [20] |
| EC50 (Ca2+ Mobilization) | ETA/ETB | ~60 pM | Rabbit Aortic Smooth Muscle | [22] |
| EC50 (Leptin Secretion) | ETA/ETB | 8.8 nM | Adipocytes | |
| EC50 (PGE2 Production) | ETA/ETB | 12 nM | Human Ciliary Muscle Cells |
Table 1: Quantitative pharmacological data for Endothelin-1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) reflect receptor binding affinity. EC50 (half-maximal effective concentration) reflects functional potency.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol determines the affinity of unlabeled ET-1 by measuring its ability to compete with a radiolabeled ligand for binding to ET receptors in a membrane preparation.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing ET receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.
-
Assay Incubation: In polypropylene tubes, combine the membrane preparation, a fixed concentration of radiolabeled ET-1 (e.g., [125I]-ET-1), and varying concentrations of unlabeled ET-1 (competitor).
-
Incubation: Incubate the mixture for a defined period (e.g., 2 hours at 23°C) to reach binding equilibrium.[23]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular free calcium concentration ([Ca2+]i) in response to ET-1 stimulation using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Culture adherent cells (e.g., vascular smooth muscle cells) on coverslips or use cells in suspension.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a physiological salt solution containing the dye for 30-60 minutes at 37°C.[24] The 'AM' ester group allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove extracellular dye. Intracellular esterases cleave the AM group, trapping the active dye inside the cells.
-
Measurement: Place the cells in a fluorometer or on the stage of a fluorescence microscope. Measure the baseline fluorescence ratio (e.g., excitation at 340/380 nm for Fura-2) before stimulation.
-
Stimulation: Add ET-1 at the desired concentration to the cells and continuously record the change in fluorescence ratio over time.
-
Data Analysis: The fluorescence ratio is proportional to the [Ca2+]i. Plot the change in ratio over time to observe the kinetics of the calcium response. A dose-response curve can be generated by stimulating with different ET-1 concentrations to calculate the EC50.[22][25]
In Vitro Vasoconstriction Assay (Wire Myography)
This protocol directly measures the contractile force generated by an isolated blood vessel segment in response to ET-1.
Methodology:
-
Vessel Dissection: Isolate an artery (e.g., porcine coronary artery or rat aorta) and cut it into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in a wire myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2, and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a baseline tension for approximately 60-90 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 65 mM KCl).[26]
-
ET-1 Stimulation: After washing and returning to baseline, add ET-1 in a cumulative, concentration-dependent manner (e.g., 10-11 M to 10-6 M).[26]
-
Data Recording: Record the isometric tension generated by the vessel ring after each addition of ET-1.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the logarithm of the ET-1 concentration to determine the EC50 and maximum response.
Conclusion
Endothelin-1 is a pivotal regulator of vascular tone and a key player in cardiovascular pathophysiology. Its dual action, mediating both potent vasoconstriction via ETA and VSMC-located ETB receptors and vasodilation via endothelial ETB receptors, underscores the complexity of its biological role.[16][27] The detailed understanding of its signaling pathways and the availability of robust experimental protocols are essential for researchers in basic science and for professionals developing novel therapeutics targeting the endothelin system for diseases such as pulmonary arterial hypertension, heart failure, and chronic kidney disease.
References
- 1. abmole.com [abmole.com]
- 2. Endothelin 1, Human and Porcine [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardiovascular physiology and pharmacology of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. eurogentec.com [eurogentec.com]
- 13. Overview of Endothelin-1 and Endothelin Receptor Antagonists (ERA) — MATLAB Number ONE [matlab1.com]
- 14. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelin: a review of its effects and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interaction of endothelin-1 with cloned bovine ETA receptors: biochemical parameters and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endothelin-1 binding to endothelin receptors in the rat anterior pituitary gland: interaction in the recognition of endothelin-1 between ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. bu.edu [bu.edu]
- 25. Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Endothelin-1 synthesis and receptor-mediated activity in porcine lymph vessels [hero.epa.gov]
- 27. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-1: A Technical Guide to its Discovery, History, and Core Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology.[1][2][3][4] Since its discovery, ET-1 has been implicated in a wide range of physiological processes and diseases, including hypertension, heart failure, and cancer, making it a significant target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the discovery and history of ET-1, detailed experimental protocols for its characterization, a summary of its quantitative properties, and a visual representation of its core signaling pathways.
Discovery and History
The journey to identify Endothelin-1 began with the observation that vascular endothelial cells could produce a substance that caused potent and sustained vasoconstriction.[1] This endothelium-derived contracting factor (EDCF) was distinct from other known vasoconstrictors.
The seminal work in the discovery of ET-1 was published in 1988 by Yanagisawa and colleagues in Nature.[2][6] Their research detailed the purification, sequencing, and pharmacological characterization of this novel peptide from the conditioned culture medium of porcine aortic endothelial cells. The peptide was named "endothelin" to reflect its endothelial origin.[2]
The discovery was a landmark in cardiovascular research, unveiling a new signaling pathway involved in the regulation of vascular tone.[3] Subsequent research quickly led to the identification of two other isoforms, ET-2 and ET-3, and the characterization of two distinct G protein-coupled receptors through which the endothelins mediate their effects: the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3]
Experimental Protocols
The following sections detail the key experimental methodologies that were instrumental in the discovery and characterization of Endothelin-1.
Purification and Sequencing of Endothelin-1
The initial purification of ET-1 was a multi-step biochemical process designed to isolate the vasoconstrictor peptide from conditioned cell culture medium.
Experimental Workflow for ET-1 Purification and Sequencing
Caption: Workflow for the purification and sequencing of Endothelin-1.
Methodology:
-
Cell Culture: Porcine aortic endothelial cells were cultured to produce conditioned medium containing the vasoconstrictor substance.
-
Initial Purification: The conditioned medium was subjected to a series of reversed-phase high-performance liquid chromatography (HPLC) steps to separate the peptide from other components.
-
Ion-Exchange Chromatography: Further purification was achieved using ion-exchange HPLC.
-
Final Purification: Additional rounds of reversed-phase HPLC were performed until a homogenous peptide was obtained.
-
Amino Acid Analysis: The amino acid composition of the purified peptide was determined.
-
Sequencing: The primary amino acid sequence of the 21-residue peptide was determined using a gas-phase protein sequencer.[2]
Vasoconstrictor Activity Assay
The biological activity of ET-1 was assessed by measuring its ability to contract isolated arterial preparations.
Experimental Workflow for Vasoconstrictor Assay
Caption: Workflow for the vasoconstrictor activity assay of Endothelin-1.
Methodology:
-
Tissue Preparation: Rings or strips of porcine coronary artery were dissected and mounted in organ baths.
-
Organ Bath Setup: The arterial preparations were maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Measurement: The tissues were connected to isometric force transducers to record changes in tension.
-
Drug Administration: Cumulative concentrations of purified ET-1 were added to the organ bath, and the resulting contractile responses were measured.
Radioligand Binding Assay for Receptor Characterization
Radioligand binding assays are crucial for determining the affinity of ligands for their receptors and for characterizing receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing endothelin receptors were prepared by homogenization and centrifugation.[7]
-
Incubation: The membranes were incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) in a suitable buffer.
-
Competition: To determine the affinity of unlabeled ligands, competition binding assays were performed by co-incubating the membranes and radioligand with increasing concentrations of the unlabeled competitor.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.[7]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, was quantified using a gamma counter.
-
Data Analysis: The data were analyzed to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.
Measurement of Endothelin-1 Concentration by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying ET-1 levels in biological samples such as plasma and cell culture supernatants.[8][9][10][11][12]
Methodology:
-
Coating: A microtiter plate is coated with a capture antibody specific for ET-1.
-
Sample Addition: Standards and samples are added to the wells, and any ET-1 present binds to the capture antibody.[8][9]
-
Detection Antibody: A second, enzyme-conjugated antibody that also recognizes ET-1 is added, forming a "sandwich" complex.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of ET-1 in the sample, is measured using a microplate reader at a specific wavelength (typically 450 nm).[9][11]
-
Quantification: The concentration of ET-1 in the samples is determined by comparison to a standard curve.[9]
Quantitative Data
The following tables summarize key quantitative data related to Endothelin-1 and its receptors.
Table 1: Endothelin Receptor Subtype Binding Affinities (Kd)
| Ligand | Receptor Subtype | Tissue/Cell Line | Species | Kd (nM) | Reference |
| [¹²⁵I]-ET-1 | ETA | Human Pulmonary Artery | Human | 12.5 | [13] |
| [¹²⁵I]-ET-1 | ETB | Human Pulmonary Artery | Human | 1100 | [13] |
| [¹²⁵I]-ET-1 | ETA | A10 Cells (Rat Aortic Smooth Muscle) | Rat | 0.12 | |
| Sarafotoxin S6c | ETB | Human Pulmonary Artery | Human | 2.7 | [13] |
Table 2: Functional Potency of Endothelin-1
| Parameter | Value | Tissue | Species | Reference |
| EC50 (Vasoconstriction) | ~0.2 nM | Porcine Coronary Artery | Porcine |
Signaling Pathways
Endothelin-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors, ETA and ETB.[4][14] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[15]
Endothelin Receptor G Protein Coupling
Both ETA and ETB receptors can couple to multiple types of G proteins, leading to the activation of different downstream signaling pathways.[16]
-
ETA Receptors: Primarily couple to Gq/11 and Gs proteins.[16][17]
-
ETB Receptors: Couple to Gq/11 , Gi/o , and Gs proteins.[16][17]
Endothelin-1 Signaling Pathways
Caption: Overview of Endothelin-1 signaling pathways via ETA and ETB receptors.
Downstream Signaling Cascades
-
Gq/11 Pathway: Activation of Gq/11 by both ETA and ETB receptors leads to the stimulation of phospholipase C (PLC).[18][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), which is a key trigger for vasoconstriction.[19] DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to cell growth and proliferation.[19]
-
Gs Pathway: Coupling of ETA and ETB receptors to Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] cAMP then activates protein kinase A (PKA), which can modulate the activity of various cellular proteins through phosphorylation.
-
Gi/o Pathway: The ETB receptor, when coupled to Gi/o, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[18] This pathway can counteract the effects of Gs-coupled receptor activation.
Conclusion
The discovery of Endothelin-1 has profoundly impacted our understanding of vascular biology and disease. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals working on this critical signaling pathway. The elucidation of the complex signaling networks downstream of the ETA and ETB receptors continues to reveal new therapeutic opportunities for a variety of human diseases.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel potent vasoconstrictor peptide produced by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Conference History | The International Conferences on Endothelin [endothelins.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Human, Mouse, & Rat Endothelin-1 ELISA - Quantikine DET100: R&D Systems [rndsystems.com]
- 9. arborassays.com [arborassays.com]
- 10. ibl-america.com [ibl-america.com]
- 11. raybiotech.com [raybiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 19. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
An In-depth Technical Guide to the Endothelin-1 Precursor and its Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Endothelin-1 (ET-1) precursor protein and the intricate biosynthetic pathway leading to the production of the mature, biologically active ET-1 peptide. A thorough understanding of this pathway is critical for research into the physiological and pathophysiological roles of ET-1 and for the development of novel therapeutics targeting this potent vasoconstrictor.
The Endothelin-1 Precursor: Preproendothelin-1
Endothelin-1 is initially synthesized as a large precursor protein known as preproendothelin-1 (PPET-1). In humans, the EDN1 gene encodes this 212-amino acid polypeptide. PPET-1 is the primary translation product and serves as the starting point for a series of post-translational modifications that ultimately yield the mature 21-amino acid ET-1 peptide.
The Multi-step Biosynthesis of Endothelin-1
The conversion of PPET-1 to active ET-1 is a highly regulated, multi-step process involving sequential proteolytic cleavages by specific enzymes within different subcellular compartments. This pathway ensures the controlled production of one of the most potent vasoconstrictors known.
The biosynthesis of ET-1 can be summarized in the following key steps:
-
Synthesis and Translocation of Preproendothelin-1: The process begins with the translation of EDN1 mRNA on ribosomes, producing the 212-amino acid preproendothelin-1.[1][2][3] This precursor contains an N-terminal signal peptide that directs its translocation into the endoplasmic reticulum.
-
Formation of Proendothelin-1: Within the endoplasmic reticulum, the signal peptide is cleaved by a signal peptidase, resulting in the formation of proendothelin-1 (proET-1).[1]
-
Conversion to Big Endothelin-1: ProET-1 is then transported to the trans-Golgi network, where it undergoes further processing. Here, furin-like proprotein convertases cleave proET-1 at specific dibasic amino acid pairs (Lys-Arg) to generate the 38-amino acid intermediate, Big Endothelin-1 (Big ET-1).[1][4]
-
Final Maturation to Endothelin-1: The final and rate-limiting step in the pathway is the conversion of the biologically inactive Big ET-1 to the active 21-amino acid ET-1. This cleavage occurs between a Tryptophan (Trp) and a Valine (Val) residue and is catalyzed by a specific metalloprotease called Endothelin-Converting Enzyme (ECE).[5] ECE-1 is the primary isoform responsible for this conversion and is found in various subcellular locations, including the trans-Golgi network, secretory vesicles, and on the cell surface of endothelial cells.[6]
An alternative pathway for ET-1 generation from Big ET-1 has also been described, which involves the enzyme chymase. Chymase can cleave Big ET-1 to produce an intermediate, ET-1(1-31), which is then further processed to the mature ET-1 by neprilysin (NEP).[3][7]
Quantitative Data on Endothelin-1 Precursors
The following table summarizes the key quantitative data for the human Endothelin-1 precursor and its processed forms.
| Molecule | Number of Amino Acids | Molecular Weight (Da) |
| Preproendothelin-1 (PPET-1) | 212 | 24,425[8] |
| Proendothelin-1 (proET-1) | ~195 | Not explicitly found |
| Big Endothelin-1 (Big ET-1) | 38 | 4282.9[1][6][9][10][11] |
| Endothelin-1 (ET-1) | 21 | 2491.9[2][12] |
Experimental Protocols
A variety of experimental techniques are employed to study the Endothelin-1 biosynthesis pathway. Below are outlines of key methodologies.
Endothelin-Converting Enzyme (ECE) Activity Assay
Objective: To measure the enzymatic activity of ECE in converting Big ET-1 to ET-1.
Methodology (Fluorometric Assay): [10]
-
Sample Preparation: Tissue homogenates, cell lysates, or purified protein preparations are used as the source of ECE.
-
Substrate: A synthetic, fluorogenic ECE substrate (e.g., MCA-based peptide) is utilized. This substrate is a peptide that mimics the cleavage site of Big ET-1 and is linked to a fluorophore and a quencher.
-
Reaction: The ECE-containing sample is incubated with the fluorogenic substrate in an appropriate assay buffer. Active ECE cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Detection: The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 320/420 nm).
-
Quantification: The rate of increase in fluorescence is proportional to the ECE activity in the sample. A standard curve using a known amount of the free fluorophore is used to quantify the enzyme activity.
-
Specificity: To ensure the measured activity is specific to ECE-1, parallel reactions are run in the presence of a specific ECE-1 inhibitor (e.g., phosphoramidon). The difference in activity between the inhibited and uninhibited samples represents the ECE-1 activity.
Purification of Recombinant Endothelin Precursors
Objective: To produce and purify recombinant endothelin precursor proteins (e.g., Big ET-1) for use in enzymatic assays and structural studies.
Methodology (E. coli Expression System): [8]
-
Gene Construct: A synthetic gene encoding the desired precursor (e.g., human Big ET-1) is cloned into an E. coli expression vector. Often, the precursor is expressed as a fusion protein with a tag (e.g., Maltose-Binding Protein or Glutathione S-transferase) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Extraction: The bacterial cells are harvested and lysed to release the recombinant protein. If the protein is expressed as inclusion bodies, a denaturation and refolding step is required.
-
Affinity Chromatography: The crude lysate is loaded onto an affinity chromatography column that specifically binds the fusion tag. This step allows for the separation of the fusion protein from the majority of bacterial proteins.
-
Cleavage of the Fusion Tag: The purified fusion protein is treated with a specific protease (e.g., Factor Xa or TEV protease) that cleaves the tag from the endothelin precursor.
-
Further Purification: The cleaved precursor is further purified using additional chromatography steps, such as ion-exchange or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove the cleaved tag and any remaining impurities.
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.
Mass Spectrometry Analysis of Endothelin Peptides
Objective: To identify and quantify Endothelin-1 and its precursors in biological samples.
Methodology (LC-MS/MS): [11]
-
Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to solid-phase extraction (SPE) to enrich for the endothelin peptides and remove interfering substances.
-
Liquid Chromatography (LC) Separation: The extracted peptides are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate the peptides based on their hydrophobicity.
-
Mass Spectrometry (MS) Detection: The separated peptides are introduced into a tandem mass spectrometer (MS/MS) via an electrospray ionization (ESI) source.
-
MS/MS Analysis: In the first mass analyzer, the precursor ions corresponding to the mass-to-charge ratio (m/z) of the target endothelin peptides are selected. These precursor ions are then fragmented in a collision cell.
-
Fragment Ion Detection: The resulting fragment ions are detected in the second mass analyzer, generating a unique fragmentation pattern (MS/MS spectrum) for each peptide.
-
Quantification: The abundance of specific fragment ions is used for quantification. Stable isotope-labeled internal standards are often used to improve the accuracy and precision of the measurement.
Visualizing the Endothelin-1 Biosynthesis Pathway
The following diagrams illustrate the key stages of Endothelin-1 biosynthesis and a typical experimental workflow for its analysis.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Endothelin-1 | C109H159N25O32S5 | CID 16212950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The human preproendothelin-1 gene. Complete nucleotide sequence and regulation of expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. uniprot.org [uniprot.org]
- 8. Big Endothelin-1 (1-38), human - Elabscience® [elabscience.com]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Endothelin 1 (human, porcine) | Non-selective Endothelin | Bio-Techne [bio-techne.com]
- 12. Endothelin 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Endothelin Receptor Subtypes ET-A and ET-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endothelin (ET) receptor subtypes, ET-A and ET-B. It covers their fundamental characteristics, signaling pathways, physiological and pathophysiological roles, and pharmacological modulation. Detailed experimental protocols for studying these receptors are provided, along with quantitative data on ligand interactions to support research and drug development efforts.
Introduction to the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis and is implicated in a wide range of diseases. It consists of three 21-amino acid peptide ligands: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). These peptides exert their biological effects by binding to two distinct G-protein coupled receptors (GPCRs), the endothelin type A (ET-A) and endothelin type B (ET-B) receptors. ET-1 is the most abundant and potent isoform, primarily synthesized by vascular endothelial cells, and is a key regulator of vascular tone and cell proliferation. Dysregulation of the endothelin system is associated with cardiovascular diseases such as pulmonary arterial hypertension (PAH), heart failure, renal failure, and atherosclerosis.[1]
Receptor Characteristics and Distribution
ET-A and ET-B receptors are seven-transmembrane domain receptors that share approximately 64% sequence similarity in humans. Despite their structural similarities, they exhibit distinct ligand affinities and tissue distribution, which dictates their unique physiological functions.
Ligand Binding and Selectivity
The two receptor subtypes are distinguished by their differential affinities for the ET isopeptides.
-
ET-A Receptor: Shows a high affinity for ET-1 and ET-2, but a significantly lower affinity (over 100-fold less) for ET-3.[1]
-
ET-B Receptor: Binds all three isoforms (ET-1, ET-2, and ET-3) with equally high affinity.[1]
This differential binding is fundamental to their distinct roles and the development of receptor-selective pharmacological tools.
Tissue and Cellular Distribution
The expression patterns of ET-A and ET-B receptors are widespread but cell-type specific, leading to their diverse and sometimes opposing physiological effects.
-
ET-A Receptors are predominantly located on vascular smooth muscle cells . Their activation is the primary driver of the potent and sustained vasoconstriction characteristic of ET-1. They also mediate cell proliferation and are thus involved in vascular and cardiac remodeling.[1]
-
ET-B Receptors have a more complex distribution:
-
Endothelial Cells: ET-B receptors on endothelial cells mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also crucial for the clearance of circulating ET-1 from the bloodstream.[1]
-
Vascular Smooth Muscle Cells: ET-B receptors are also present on smooth muscle cells in some vascular beds, where their activation, like ET-A receptors, leads to vasoconstriction.
-
Other Tissues: ET-B receptors are widely expressed in non-vascular tissues, including the kidneys (epithelial cells), lungs, and brain (glial cells), where they are involved in processes like natriuresis, diuresis, and inflammation.
-
Signaling Pathways
Upon ligand binding, both ET-A and ET-B receptors activate multiple intracellular signaling cascades by coupling to various G-proteins, primarily Gq, but also Gi and Gs.
ET-A Receptor Signaling
Activation of the ET-A receptor on vascular smooth muscle cells predominantly couples to Gαq. This initiates a cascade leading to vasoconstriction and mitogenesis.
-
Gαq Activation: Ligand binding activates the Gαq subunit.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation & Contraction: The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), leading to smooth muscle contraction and promoting cell proliferation through downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.
ET-B Receptor Signaling
ET-B receptor signaling is cell-type dependent, leading to opposing physiological outcomes.
-
On Endothelial Cells: Activation leads to vasodilation. The receptor couples to Gαi, which stimulates endothelial Nitric Oxide Synthase (eNOS) to produce NO. NO then diffuses to adjacent smooth muscle cells, causing relaxation.
-
On Smooth Muscle Cells: The pathway is similar to ET-A signaling, coupling through Gαq to cause vasoconstriction.
Quantitative Data on Ligand-Receptor Interactions
The affinity (Ki) of various antagonists for ET-A and ET-B receptors determines their selectivity and therapeutic potential. The selectivity ratio is a critical parameter in drug development, calculated from the ratio of Ki values (Ki ET-B / Ki ET-A).
| Compound | Type | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity Ratio (ET-B/ET-A) | Reference |
| BQ-123 | Peptide Antagonist | 0.78 | 24,300 | ~31,154 | [2][3] |
| BQ-788 | Peptide Antagonist | 1,000 | 9.8 | 0.0098 | [2][3] |
| Bosentan | Non-peptide Antagonist | 3 - 32 | ~150-600 | ~20 | [4] |
| Ambrisentan | Non-peptide Antagonist | Varies | Varies | High (ET-A Selective) | [5] |
| Macitentan | Non-peptide Antagonist | Varies | Varies | ~800 | [5] |
Note: Ki values can vary significantly based on the tissue, species, and specific assay conditions (e.g., radioligand, temperature). The values presented are representative figures from studies on human tissues or cloned receptors.
Key Experimental Protocols
Characterizing the interaction between ligands and endothelin receptors is fundamental to research and drug discovery. The following sections detail the methodologies for two key assays.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity and density of receptors.[6] Competition assays are used to determine the inhibition constant (Ki) of an unlabeled test compound.
Objective: To determine the affinity (Ki) of a test compound for ET-A or ET-B receptors.
Materials:
-
Cell membranes expressing the target receptor (ET-A or ET-B).
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test (unlabeled) compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[7]
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[7]
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Methodology:
-
Preparation: Thaw receptor membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 5-100 µg protein per well).[7]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer.
-
Test compound (serial dilutions) or buffer (for total binding) or non-specific control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Receptor membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) to reach equilibrium.[7]
-
Separation: Terminate the assay by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Functional assays, such as measuring intracellular calcium mobilization, are used to determine whether a compound acts as an agonist or antagonist and to quantify its potency (EC50) or inhibitory activity (IC50).[8] This is particularly relevant for ET receptors, which signal through the Gq/PLC/IP3 pathway.
Objective: To measure changes in intracellular calcium concentration in response to receptor activation or inhibition.
Materials:
-
Live cells expressing the target receptor (ET-A or ET-B).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist and/or antagonist compounds.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[8][9]
Methodology:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow attachment.[10]
-
Dye Loading: Remove culture medium and add the calcium-sensitive fluorescent dye, diluted in assay buffer. The "AM" ester form of the dye allows it to passively cross the cell membrane.
-
Incubation: Incubate the cells for a specific period (e.g., 45-60 minutes) at 37°C.[10] During this time, intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Antagonist Pre-incubation (for antagonist mode): If testing an antagonist, add it to the wells and incubate for a defined period before adding the agonist.
-
Measurement: Place the cell plate into the fluorescence plate reader. The instrument measures a baseline fluorescence reading.
-
Compound Addition: The instrument's integrated pipettor adds the agonist (or buffer) to the wells while simultaneously and kinetically measuring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For Agonists: Plot the response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).[11][12]
-
For Antagonists: Perform agonist dose-response curves in the presence of various concentrations of the antagonist. The antagonist will cause a rightward shift in the agonist's dose-response curve. This shift can be used to calculate the antagonist's affinity (pA2 or Kb).
-
Conclusion
The ET-A and ET-B receptors are critical components of vascular and systemic physiology. Their distinct distribution and signaling capabilities result in a complex regulatory system where ET-A receptors primarily mediate vasoconstriction and proliferation, while ET-B receptors are involved in vasodilation and ligand clearance. This dichotomy makes them compelling targets for therapeutic intervention in a host of cardiovascular and renal diseases. A thorough understanding of their pharmacology, supported by robust quantitative assays, is essential for the continued development of novel and more effective receptor-modulating therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 3. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 - Wikipedia [en.wikipedia.org]
Endothelin 1 in cardiovascular disease pathophysiology
An In-Depth Technical Guide to the Role of Endothelin-1 in Cardiovascular Disease Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide, primarily produced by vascular endothelial cells, that plays a critical role in cardiovascular homeostasis. Under pathological conditions, the ET-1 system is often upregulated, contributing significantly to the pathophysiology of a range of cardiovascular diseases (CVDs), including hypertension, atherosclerosis, heart failure, and pulmonary arterial hypertension. Its actions, which include profound vasoconstriction, promotion of inflammation, cellular proliferation, fibrosis, and oxidative stress, are mediated through two G protein-coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB). This guide provides a comprehensive overview of the ET-1 signaling pathways, its multifaceted role in various CVDs, detailed experimental protocols for its study, and quantitative data summarizing its impact, positioning the ET-1 system as a key therapeutic target in cardiovascular medicine.
The Endothelin-1 System: Receptors and Signaling Pathways
The biological effects of ET-1 are mediated by its binding to ETA and ETB receptors. The distribution and function of these receptors are crucial to understanding the role of ET-1 in both health and disease.[1][2][3][4]
-
ETA Receptors: Predominantly located on vascular smooth muscle cells (VSMCs) and cardiomyocytes.[3][5] Their activation leads to potent and sustained vasoconstriction and cellular proliferation.[3][6]
-
ETB Receptors: Found on multiple cell types. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin and is also responsible for clearing circulating ET-1.[1][3] Conversely, ETB receptors on VSMCs, often upregulated in disease states, contribute to vasoconstriction.[7]
Binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in VSMC contraction and proliferation through pathways like the mitogen-activated protein (MAP) kinase cascade.[2][5][8]
Figure 1: ET-1 signaling pathway in vascular smooth muscle cells.
Role of ET-1 in Cardiovascular Disease Pathophysiology
Hypertension
ET-1 is a powerful vasoconstrictor that contributes to blood pressure elevation in several experimental models of hypertension and in human hypertension.[9][10] In hypertensive patients, there is often an enhanced vasoconstrictor response to ET-1 and increased expression of prepro-ET-1 mRNA in resistance arteries.[7][9] ET-1 also interacts synergistically with other pressor systems, such as the renin-angiotensin-aldosterone system (RAAS), and contributes to sympathetic nervous system activation, further promoting elevated blood pressure.[11] Endothelin receptor antagonists (ERAs) have been shown to lower blood pressure in hypertensive models and patients.[9][10]
Figure 2: Logical relationships of ET-1 in the pathophysiology of hypertension.
Atherosclerosis
ET-1 is deeply implicated in all stages of atherosclerosis.[8][12] Plasma ET-1 levels are elevated in patients with atherosclerosis.[12][13] Within the vessel wall, ET-1 expression is upregulated in endothelial cells, smooth muscle cells, and macrophages in atherosclerotic lesions.[12][14] It promotes endothelial dysfunction, stimulates the production of reactive oxygen species (ROS), and acts as a chemoattractant for inflammatory cells.[6][11] Furthermore, ET-1 is a potent mitogen for VSMCs, contributing to the formation of the neointima and the progression of atherosclerotic plaques.[8][15]
Heart Failure
In patients with heart failure, circulating levels of ET-1 and its precursor, big ET-1, are elevated and correlate with disease severity and mortality.[16][17][18] The failing myocardium itself shows increased ET-1 production and an upregulation of ETA receptors.[17] ET-1 contributes to the pathophysiology of heart failure by increasing systemic and pulmonary vascular resistance (afterload), inducing coronary vasoconstriction, and exerting direct cardiotoxic effects, including promoting myocardial hypertrophy, fibrosis, and inflammation.[16][17][19] While ERAs showed promise in preclinical models, clinical trials in systolic heart failure have been largely disappointing, suggesting a complex role for the ET-1 system in this context.[18][20][21]
Pulmonary Arterial Hypertension (PAH)
The ET-1 system is a central pathway in the pathogenesis of PAH.[1][22] Patients with PAH have elevated circulating and tissue levels of ET-1, which correlate with disease severity and prognosis.[1][3] In the pulmonary vasculature, ET-1 promotes profound vasoconstriction, VSMC and fibroblast proliferation, and vascular remodeling, all of which contribute to the progressive increase in pulmonary vascular resistance that defines the disease.[1][3][22] Targeting the ET-1 pathway with ERAs (e.g., bosentan, ambrisentan, macitentan) has become a cornerstone of PAH therapy, improving symptoms, exercise capacity, and outcomes.[4][21]
Quantitative Data on ET-1 in Cardiovascular Disease
The following tables summarize key quantitative findings from the literature regarding ET-1 levels in various cardiovascular conditions.
Table 1: Plasma ET-1 Concentrations in Cardiovascular Diseases
| Condition | Patient Group | Plasma ET-1 Concentration | Control Group Concentration | Reference |
| Pulmonary Hypertension | Primary Pulmonary Hypertension | 3.5 ± 2.5 pg/mL | 1.45 ± 0.45 pg/mL (Normal) | [23] |
| Pulmonary Hypertension | High Altitude-Induced | 5.9 ± 2.2 pg/mL | 2.9 ± 1.1 pg/mL (Low Altitude) | [24] |
| Hypertension | Essential Hypertension | 0.85 ± 0.26 fmol/mL | Varies by rat strain | [25] |
| Heart Failure (DAPA-HF Trial) | Tertile 3 (>4.41 pg/mL) | >4.41 pg/mL | Tertile 1 (≤3.28 pg/mL) | [26] |
| Myocarditis (Murine Model) | EMC Virus-Infected Mice (Day 7) | ~1.8 pg/mL | ~0.5 pg/mL (Non-infected) | [27] |
Note: Values are presented as mean ± SD or as specified in the source. Conversion: 1 pg/mL ≈ 0.4 fmol/mL for ET-1.
Table 2: Effects of ET Receptor Antagonists in Clinical and Preclinical Studies
| Disease Model/Patient Group | Antagonist | Receptor Selectivity | Key Finding | Reference |
| Heart Failure (Patients) | Bosentan | ETA/ETB | Reduced pulmonary vascular resistance by ~40% and systemic vascular resistance by ~30% over 2 weeks. | [18] |
| Hypertension (Patients) | BQ-123 | ETA | Increased forearm blood flow, indicating reversal of ET-1-mediated vasoconstriction. | [7] |
| Atherosclerosis (apoE-KO Mice) | ET Receptor Antagonists | N/A | Significantly reduced the development of atherosclerosis. | [12] |
| Myocarditis (Murine Model) | Bosentan | ETA/ETB | Improved survival and reduced myocardial injury without affecting viral replication. | [27] |
| Dilated Cardiomyopathy (Murine Model) | LU420627 | ETA/ETB | Significantly prolonged survival in mice with cardiac overexpression of ET-1. | [28] |
Experimental Protocols for Studying the ET-1 System
Accurate assessment of the ET-1 system is critical for research and drug development. Below are detailed methodologies for key experiments.
Quantification of ET-1 in Plasma and Tissue
Objective: To accurately measure the concentration of ET-1 in biological samples.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect whole blood in tubes containing EDTA. Centrifuge immediately at 4°C to separate plasma. For tissue, homogenize in appropriate lysis buffer. Store all samples at -80°C.
-
Extraction: ET-1 is extracted from plasma (typically 1 mL) using methods like acetone precipitation or solid-phase extraction (SPE) on a C18 column to concentrate the peptide and remove interfering substances.[25]
-
Assay Procedure: Use a commercially available ELISA kit (e.g., from Biomedica, R&D Systems).
-
Add standards and extracted samples to wells pre-coated with an anti-ET-1 antibody.
-
Incubate to allow ET-1 to bind.
-
Wash wells, then add a second, enzyme-linked antibody (e.g., HRP-conjugated) that binds to a different epitope on the ET-1 molecule.
-
Incubate and wash again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[29][30]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of ET-1 in the samples from this curve, adjusting for extraction recovery and dilution factors.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) This method offers higher selectivity and sensitivity compared to immunoassays.[31]
-
Sample Preparation: Similar to ELISA, involving plasma collection and solid-phase extraction. An internal standard (e.g., stable isotope-labeled ET-1) is added before extraction.
-
Chromatographic Separation (UPLC): The extracted sample is injected into a UPLC system. The ET-1 peptide is separated from other molecules on a reversed-phase column based on its physicochemical properties.
-
Detection (MS/MS): The eluate from the UPLC is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. Specific precursor-to-product ion transitions for ET-1 and the internal standard are monitored using Multiple Reaction Monitoring (MRM), providing high specificity.
-
Quantification: The ET-1 concentration is determined by the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.
-
Reported Lower Limit of Quantification: 1.5 pg/mL.[31]
-
Assessment of Vascular Reactivity to ET-1
Objective: To measure the contractile or relaxant response of isolated blood vessels to ET-1.
Method: Wire Myography
-
Vessel Dissection and Mounting:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved protocols.
-
Carefully dissect a small artery (e.g., mesenteric, coronary, or penile artery; ~2 mm in length, 100-300 µm in diameter).[32]
-
Mount the vessel segment on two small stainless steel wires (e.g., 40 µm diameter) in the jaws of a wire myograph. One jaw is attached to a force transducer, the other to a micrometer.
-
-
Equilibration and Normalization:
-
Immerse the mounted vessel in a chamber containing physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Gradually stretch the vessel to its optimal resting tension, which corresponds to a normalized internal circumference, to achieve maximal active tension development.
-
-
Experimental Protocol:
-
Assess vessel viability by contracting with a high-potassium solution or a pharmacological agonist like phenylephrine.
-
Assess endothelial integrity by testing for relaxation to an endothelium-dependent agonist (e.g., acetylcholine).
-
Perform a cumulative concentration-response curve to ET-1 (e.g., 0.01 nM to 0.1 µM). Add increasing concentrations of ET-1 to the bath and record the isometric force generated at each concentration.[32][33]
-
-
Data Analysis: Plot the contractile force (in mN) or as a percentage of the maximal response against the log concentration of ET-1 to generate a dose-response curve. Calculate parameters such as EC50 (potency) and Emax (maximal effect).
Figure 3: Experimental workflow for wire myography.
Animal Models of ET-1-Induced Cardiovascular Disease
Objective: To study the causal role of ET-1 in CVD pathophysiology in vivo.
Model 1: Conditional Cardiac Overexpression of ET-1 [28]
-
Principle: Utilizes a binary transgenic mouse system (Tet-Off) to achieve cardiac-specific, inducible overexpression of human ET-1.
-
Methodology:
-
Generate two transgenic mouse lines:
-
Line 1 ("ET+"): Carries the human ET-1 cDNA downstream of a tetracycline/doxycycline-responsive promoter.
-
Line 2 ("tTA+"): Expresses the tetracycline-controlled transactivator (tTA) specifically in cardiac myocytes (e.g., using the α-myosin heavy chain promoter).
-
-
Cross the two lines to create binary transgenic (BT, ET+/tTA+) offspring.
-
Administer doxycycline (DOX) in the drinking water to keep the ET-1 transgene turned OFF.
-
Withdraw DOX to induce cardiac-specific overexpression of ET-1.
-
-
Phenotype: BT mice develop an inflammatory cardiomyopathy, left ventricular dilation, contractile dysfunction, and progressive mortality, demonstrating that cardiac ET-1 overexpression is sufficient to cause heart failure.[28]
Model 2: Chronic ET-1 Infusion
-
Principle: Exogenous administration of ET-1 to mimic the elevated levels seen in disease.
-
Methodology:
-
Surgically implant osmotic minipumps in animals (e.g., rats, mice).
-
The pumps are filled with ET-1 at a concentration calculated to deliver a specific dose over a period of days to weeks.
-
Monitor cardiovascular parameters such as blood pressure (via telemetry), cardiac function (via echocardiography), and vascular remodeling (via histology).
-
-
Phenotype: This model can induce hypertension, vascular hypertrophy, and renal injury, allowing for the study of ET-1's direct pressor and remodeling effects.
Conclusion and Future Directions
The evidence overwhelmingly establishes Endothelin-1 as a pivotal mediator in the pathophysiology of a wide spectrum of cardiovascular diseases. Its multifaceted roles in regulating vascular tone, inflammation, cell growth, and fibrosis make the ET-1 system a highly relevant target for therapeutic intervention. While ERAs have transformed the treatment of PAH, their application in other CVDs like heart failure and hypertension has faced challenges, highlighting the complex and sometimes context-dependent nature of ET-1 signaling.
Future research should focus on:
-
Receptor-Specific Signaling: Elucidating the distinct downstream pathways activated by ETA and ETB receptors in different cell types and disease states to enable more targeted therapies.
-
Biomarker Development: Refining the use of circulating ET-1 and its precursors as prognostic biomarkers to identify patient subgroups most likely to benefit from ET-1-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of ERAs with drugs targeting other key pathways in CVD, such as the RAAS or sodium-glucose cotransporter-2 (SGLT2) inhibitors.
A deeper understanding of the intricate biology of the endothelin system will continue to unlock novel therapeutic strategies to combat cardiovascular disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments in the Role of Endothelin-1 in Atherosclerosis: A Potential Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation [mdpi.com]
- 12. Role of endothelin-1 in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-1 in Health and Disease [mdpi.com]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Endothelin receptor antagonists in cardiology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of endothelins and their receptors in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endothelin-1, cardiac morphology, and heart failure: The MESA Angiogenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acpjournals.org [acpjournals.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Conditional cardiac overexpression of endothelin-1 induces inflammation and dilated cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Plasma endothelin-1 levels in patients with rotator cuff tear: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ultra-sensitive and selective quantification of endothelin-1 in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes: Endothelin-1 TFA in Vasoconstriction Assays
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily secreted by vascular endothelial cells.[1][2] It plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases, including hypertension and atherosclerosis.[3][4] ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ET-A and ET-B.[2][3][4] In vascular smooth muscle cells (VSMCs), the activation of ET-A receptors is the primary mediator of vasoconstriction.[1][2] The trifluoroacetate (TFA) salt of synthetic ET-1 is commonly used in research due to its stability and solubility in aqueous solutions. These application notes provide a detailed protocol for utilizing ET-1 TFA in ex vivo vasoconstriction assays using isolated arterial rings, a standard method for assessing vascular reactivity.
Core Principle
The assay measures the contractile response of an isolated blood vessel segment to increasing concentrations of ET-1. The vessel ring is mounted in an organ bath system, and changes in isometric tension are recorded via a force transducer. This allows for the construction of a cumulative concentration-response curve to determine key pharmacological parameters such as the maximal contraction (Emax) and the concentration of ET-1 that produces 50% of the maximal response (EC50).
Experimental Protocol: Ex Vivo Vasoconstriction Assay
This protocol details the use of isolated rat aortic rings, a common and robust model for studying vasoconstriction.
1. Materials and Reagents
-
Endothelin-1 TFA Salt: (e.g., MedChemExpress, Cat. No. HY-P0202A)
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose). The solution should be freshly prepared, pH adjusted to 7.4, and continuously aerated with 95% O₂ / 5% CO₂ (carbogen).
-
Potassium Chloride (KCl) Solution: High-concentration (e.g., 60-80 mM) KCl in PSS for viability testing.
-
Deionized Water
-
Equipment:
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Dissection microscope, forceps, and scissors
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
2. Solution Preparation
-
ET-1 TFA Stock Solution (e.g., 10⁻⁴ M):
-
Allow the lyophilized ET-1 TFA vial to reach room temperature before opening.
-
Reconstitute the peptide in sterile deionized water to create a concentrated stock solution. For example, for a 1 mg vial of ET-1 (MW ≈ 2492 g/mol ), adding 401.3 µL of water will yield a 10⁻³ M solution. Perform serial dilutions to achieve the desired final stock concentration.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
-
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the ET-1 stock solution in PSS to achieve the final desired concentrations for the assay (typically ranging from 10⁻¹² M to 10⁻⁷ M).
3. Tissue Preparation (Isolated Aortic Rings)
-
Euthanize the rat using an approved institutional protocol.
-
Quickly excise the thoracic aorta and place it in ice-cold PSS.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. It is critical to avoid stretching or damaging the endothelium during this process.
-
Mount each aortic ring between two L-shaped stainless-steel hooks in the organ bath chambers filled with 10 mL of PSS, maintained at 37°C, and continuously aerated with carbogen.
4. Experimental Procedure
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the PSS in the organ bath every 15-20 minutes.
-
Viability Test: After equilibration, contract the rings by replacing the PSS with a high-KCl solution (e.g., 80 mM KCl). A robust contractile response confirms tissue viability. Wash the rings with PSS 3-4 times and allow them to return to the baseline resting tension.
-
Concentration-Response Curve:
-
Once the baseline is stable, add ET-1 to the organ bath in a cumulative manner.
-
Start with the lowest concentration (e.g., 10⁻¹² M).
-
Once the contractile response to a given concentration has reached a stable plateau (typically 15-20 minutes for ET-1), add the next, higher concentration.
-
Continue this process until the maximal contractile response is achieved and subsequent additions of higher concentrations do not increase the tension further.
-
-
Data Acquisition: Record the isometric tension continuously throughout the experiment using a data acquisition system.
5. Data Analysis
-
The contractile response to ET-1 is measured as the increase in tension (in grams or millinewtons) above the baseline.
-
Normalize the data by expressing each response as a percentage of the maximal contraction induced by either ET-1 (Emax) or the initial KCl stimulation.
-
Plot the contractile response (%) against the logarithm of the molar concentration of ET-1.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax values.
Expected Results
ET-1 is an extremely potent vasoconstrictor, with effects typically observed in the nanomolar to picomolar range.[7] The EC50 value can vary depending on the specific blood vessel, species, and experimental conditions.
Table 1: Representative Pharmacological Data for ET-1 Induced Vasoconstriction
| Tissue/Vessel Type | Species | EC50 (Molar Concentration) | Reference |
| Human Resistance Vessels | Human | 6.5 x 10⁻⁹ M | [8] |
| Porcine Coronary Artery | Porcine | 4.0 x 10⁻¹⁰ M | [7] |
| Rat Aorta | Rat | ~10⁻⁹ to 10⁻⁸ M | [9][10] |
| Rat Mesenteric Artery | Rat | ~10⁻⁹ M | [10] |
Note: EC50 values are approximate and can vary between studies.
Visualizations
ET-1 Signaling Pathway in Vasoconstriction
Endothelin-1 initiates vasoconstriction primarily through the ET-A receptor on vascular smooth muscle cells.[1] This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). The elevated cytosolic Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[1]
Caption: ET-1 signaling cascade in vascular smooth muscle cells.
Experimental Workflow Diagram
The following diagram outlines the major steps of the ex vivo vasoconstriction assay.
Caption: Workflow for an ex vivo vasoconstriction assay.
References
- 1. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasoconstrictor actions of endothelin-1 in human resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Endothelin-1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an Endothelin-1 (ET-1) receptor binding assay, a critical tool for the study of the endothelin system and the development of novel therapeutics. The endothelin system, comprising the potent vasoconstrictor peptide ET-1 and its G protein-coupled receptors, ETA and ETB, is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular diseases like hypertension and atherosclerosis.[1]
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two distinct G protein-coupled receptor subtypes: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[2] The binding of ET-1 to these receptors initiates a cascade of intracellular signaling events.
-
ETA Receptor Signaling: Primarily found on vascular smooth muscle cells, the ETA receptor's activation is mainly responsible for the potent and long-lasting vasoconstriction characteristic of ET-1.[2][3] Upon ET-1 binding, the ETA receptor couples to Gq/11 proteins, activating Phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a sustained cellular response.[4] The ETA receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase.[1][2]
-
ETB Receptor Signaling: ETB receptors are located on both endothelial cells and smooth muscle cells.[2] On endothelial cells, their activation leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation.[4] On smooth muscle cells, they can mediate vasoconstriction.[2] ETB receptors can couple to Gq (similar to ETA) and also to Gi proteins, which inhibit adenylyl cyclase.[1][4]
The intricate signaling pathways underscore the importance of developing receptor-specific ligands for therapeutic intervention.
Caption: Endothelin-1 signaling pathways via ETA and ETB receptors.
Radioligand Receptor Binding Assay Protocol
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[5] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor. This allows for the determination of the test compound's inhibitory constant (Ki).
Data Presentation: Ligand Affinities
The following table summarizes the binding affinities (Ki) of various endothelin peptides and selective antagonists for the ETA and ETB receptors, as determined by competitive radioligand binding assays.
| Ligand | Receptor Target | Ki (nM) | Reference Cell Line |
| Endothelin-1 (ET-1) | ETA | 0.14 | A10 Rat Smooth Muscle[6] |
| Endothelin-1 (ET-1) | ETB | 0.2 ± 0.03 | Human Girardi Heart[7] |
| Endothelin-2 (ET-2) | ETA | 0.16 | A10 Rat Smooth Muscle[6] |
| Endothelin-3 (ET-3) | ETA | 16 | A10 Rat Smooth Muscle[6] |
| BQ-123 | ETA selective | - | ETA receptor antagonist[8] |
| IRL-1620 | ETB selective | - | ETB receptor agonist[8] |
| Sarafotoxin S6c | ETB selective | 0.1 (IC50) | Girardi Heart Cells[9] |
Note: Ki values can vary based on experimental conditions, radioligand used, and tissue/cell source.
Experimental Workflow
The general workflow for a radioligand binding assay involves preparing the receptor source, incubating with radioligand and competitor, separating bound from free ligand, and quantifying the results.
Caption: Workflow for an ET-1 competitive radioligand binding assay.
Detailed Methodology
This protocol is adapted for a 96-well plate format using vacuum filtration to separate bound and free radioligand.
1. Materials and Reagents
-
Receptor Source: Cell membranes from a cell line expressing high levels of endothelin receptors (e.g., A10 rat aortic smooth muscle cells, ATCC® CRL-1476™, which are rich in ETA receptors).[6]
-
Radioligand: [¹²⁵I]-ET-1 (Specific Activity ~2000 Ci/mmol).
-
Unlabeled Ligand (for non-specific binding): ET-1, 1 µM.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen HTS).
-
Scintillation Cocktail: A suitable cocktail for solid-phase counting.
-
Equipment: 96-well plate vacuum manifold, liquid scintillation counter, multi-channel pipettes.
2. Membrane Preparation
-
Culture A10 cells to confluency in appropriate media.
-
Wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot and store the membrane preparation at -80°C until use. A10 cell ET receptors are stable for at least 2 months at -20°C.[6]
3. Assay Protocol (96-Well Plate Format)
-
Prepare Reagent Plate: Prepare serial dilutions of your test compounds in Assay Buffer in a separate 96-well plate.
-
Set up Assay Plate: To each well of the 96-well filter plate, add the following in order:
-
50 µL of Assay Buffer for Total Binding wells.
-
50 µL of 1 µM unlabeled ET-1 for Non-Specific Binding (NSB) wells.
-
50 µL of the appropriate concentration of test compound for competition wells.
-
-
Add 50 µL of diluted [¹²⁵I]-ET-1 to all wells. The final concentration should be approximately equal to its Kd value (e.g., 0.1-0.2 nM).[6]
-
Add 100 µL of the thawed membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 2 hours at 37°C.[9]
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely, typically under a heat lamp or overnight.
-
Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.[10]
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
The percentage of specific binding at a given competitor concentration is calculated as: ((Binding in presence of competitor - NSB) / (Total Binding - NSB)) * 100.
-
-
Determine IC50:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Alternative: Non-Radioactive Assays
While radioligand assays are the gold standard, non-radioactive methods are also available, offering advantages in terms of safety and waste disposal. One such method is an ELISA-based assay.[11] These kits typically use a plate pre-coated with an antibody specific to the ET-1 receptor and detect the binding of ET-1 or competing ligands using a biotinylated detection antibody and a streptavidin-HRP conjugate for colorimetric readout.[11][12] While convenient, these methods may not always offer the same level of sensitivity and precision as radioligand binding assays for determining affinity constants.
References
- 1. Endothelin-1 Signaling in Vascular Physiology and Pathophysiology | Bentham Science [benthamscience.com]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of receptor binding and activation sites in endothelin-1 by use of site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bt-laboratory.com [bt-laboratory.com]
Preparing Endothelin 1 TFA Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin 1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases.[1] Accurate and reproducible in vitro and in vivo studies involving ET-1 rely on the correct preparation and storage of its stock solutions. This document provides detailed protocols for preparing Endothelin 1 TFA salt stock solutions in two common solvents, Dimethyl Sulfoxide (DMSO) and water, ensuring solution integrity and optimal experimental outcomes.
Data Summary: Solvent and Storage Comparison
The selection of a solvent for Endothelin 1 TFA depends on the experimental requirements, including desired concentration and compatibility with downstream applications. The following tables summarize the key quantitative data for preparing and storing ET-1 stock solutions.
Table 1: Solubility of Endothelin 1 TFA
| Solvent | Maximum Solubility | Notes |
| Water | ≥ 20 mg/mL (7.67 mM) | Sonication may be required to achieve higher concentrations.[2] Use of oxygen-free water is recommended to minimize oxidation.[3] For peptides that are difficult to dissolve, adding a small amount of acetic acid can aid solubilization.[3] |
| DMSO | ≥ 25 mg/mL | Use high-purity, anhydrous DMSO for optimal results. |
Table 2: Recommended Storage Conditions for Endothelin 1 TFA Stock Solutions
| Storage Temperature | Solvent | Short-Term Storage (≤ 1 month) | Long-Term Storage (≤ 6 months) | Freeze-Thaw Cycles |
| -20°C | DMSO or Water | Recommended | Not Recommended | Avoid |
| -80°C | DMSO or Water | Recommended | Recommended | Avoid[2] |
Note: Stability studies have shown that Endothelin-1 is stable under various storage conditions, including freeze-thaw cycles, with no significant degradation observed.[4] However, to ensure the highest quality of the stock solution, it is best practice to avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of Endothelin 1 TFA Stock Solution in Water
This protocol is suitable for most applications where an aqueous-based stock solution is required.
Materials:
-
Endothelin 1 TFA salt (lyophilized powder)
-
High-purity, sterile, oxygen-free water[3]
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration: Allow the vial of lyophilized Endothelin 1 TFA to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation: Determine the required volume of water to add to achieve the desired stock solution concentration. For example, to prepare a 1 mM stock solution from 1 mg of Endothelin 1 TFA (MW: ~2593.9 g/mol , check certificate of analysis for exact MW), you would add 385.5 µL of water.
-
Reconstitution: Carefully add the calculated volume of sterile, oxygen-free water to the vial containing the lyophilized peptide.
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the solution for short intervals (1-2 minutes) in a water bath until the solution is clear.[2]
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.[2][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][5]
Protocol 2: Preparation of Endothelin 1 TFA Stock Solution in DMSO
This protocol is recommended for achieving higher concentrations or for experiments where DMSO is a suitable solvent.
Materials:
-
Endothelin 1 TFA salt (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile, conical polypropylene tubes with screw caps
-
Vortex mixer
Procedure:
-
Equilibration: Bring the vial of lyophilized Endothelin 1 TFA to room temperature for 15-20 minutes before opening.
-
Calculation: Calculate the volume of DMSO needed for the desired stock concentration.
-
Reconstitution: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: Gently vortex the solution until the peptide is completely dissolved. Peptides are generally more soluble in DMSO, so sonication is typically not required.
-
Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile polypropylene tubes. Store at -20°C for short-term use or at -80°C for long-term storage.[2][5]
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context of Endothelin 1, the following diagrams have been generated.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of endothelin-1 in rats using a high-performance liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Endothelin-1 TFA for Induction of Cardiomyocyte Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is a well-established in vitro agent for inducing hypertrophic responses in cardiomyocytes.[1][2][3] This process, characterized by an increase in cell size, enhanced protein synthesis, and re-expression of fetal genes, serves as a critical model for studying the mechanisms of cardiac hypertrophy and for screening potential therapeutic agents.[4][5] Endothelin-1 TFA (Trifluoroacetate) is a synthetic form of ET-1, where the trifluoroacetate salt improves its stability and solubility for research applications. These application notes provide detailed protocols for utilizing Endothelin-1 TFA to induce hypertrophy in cultured cardiomyocytes, along with data presentation and visualization of key pathways.
Mechanism of Action: ET-1 Signaling in Cardiomyocytes
Endothelin-1 exerts its hypertrophic effects primarily through the activation of G-protein coupled receptors (GPCRs), predominantly the Endothelin A (ETA) receptor on cardiomyocytes.[3][6] This initiates a cascade of intracellular signaling pathways, most notably:
-
The MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), is a key driver of the hypertrophic response.[4][7] This pathway stimulates transcription factors that lead to the expression of genes associated with hypertrophy.[4]
-
Calcium-Calcineurin Pathway: ET-1 stimulation leads to an increase in intracellular calcium levels, which in turn activates the calcium-dependent phosphatase, calcineurin.[6] Calcineurin then dephosphorylates and activates transcription factors such as NFAT (Nuclear Factor of Activated T-cells), promoting the expression of hypertrophic genes.
A brief exposure to ET-1, as short as 15 minutes, can be sufficient to trigger a sustained signaling cascade leading to a hypertrophic phenotype that is measurable 24 to 48 hours later.[1][4]
Signaling Pathway Diagram
Caption: ET-1 signaling pathway in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the typical quantitative changes observed in cardiomyocytes following treatment with Endothelin-1.
Table 1: Effects of Endothelin-1 on Cardiomyocyte Size and Protein Synthesis
| Parameter | Cell Type | ET-1 Concentration | Treatment Duration | Fold Change vs. Control | Reference(s) |
| Cell Surface Area | Neonatal Rat Ventricular Myocytes (NRVMs) | 100 nM | 24 hours | Significant Increase | [2][4] |
| Cell Surface Area | Human Cardiomyocytes (HCM) | 100 nM | 48 hours | Significant Increase | [8][9] |
| Protein Synthesis | Neonatal Rat Ventricular Myocytes (NRVMs) | 10-9 to 10-7 M | 24 hours | Dose-dependent Increase | [2][3] |
| Cell Volume | Adult Ventricular Myocytes | Not Specified | Not Specified | ~16-23% Increase | [10] |
Table 2: Effects of Endothelin-1 on Hypertrophic Gene Expression
| Gene | Cell Type | ET-1 Concentration | Treatment Duration | Fold Change in mRNA vs. Control | Reference(s) |
| Atrial Natriuretic Factor (ANF/NPPA) | Neonatal Rat Ventricular Myocytes (NRVMs) | 100 nM | 24-48 hours | Significant Increase | [4] |
| B-type Natriuretic Peptide (BNP/NPPB) | Rat Heart (in vivo) | Infusion | 24 hours | Significant Increase | [4] |
| Myosin Light Chain 2 | Neonatal Rat Ventricular Myocytes (NRVMs) | 10-7 M | 6-24 hours | ~2-4 fold | [2] |
| α-Actin | Neonatal Rat Ventricular Myocytes (NRVMs) | 10-7 M | 6-24 hours | ~2-4 fold | [2] |
| Troponin I | Neonatal Rat Ventricular Myocytes (NRVMs) | 10-7 M | 6-24 hours | ~2-4 fold | [2] |
Experimental Protocols
Preparation of Endothelin-1 TFA Stock Solution
-
Reconstitution: Endothelin-1 TFA is a synthetic peptide and should be reconstituted in sterile, oxygen-free water or 1% acetic acid to a stock concentration of 1 mg/mL.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[11] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[11] The product has a limited lifetime in solution.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium.
Protocol 1: Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Culture: Isolate and culture NRVMs according to standard laboratory protocols.[12] Typically, cells are plated on gelatin or laminin-coated culture dishes.
-
Serum Starvation: Prior to treatment, reduce the serum concentration in the culture medium to 0.2% for 12-24 hours to minimize baseline signaling activation.[12]
-
ET-1 Treatment: Replace the serum-free medium with fresh medium containing the desired concentration of Endothelin-1 TFA (typically 10 nM to 100 nM).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[4][8]
-
Assessment of Hypertrophy: Following incubation, assess hypertrophic markers.
Protocol 2: Induction of Hypertrophy in Human iPSC-derived Cardiomyocytes (iPSC-CMs)
-
Cell Culture: Culture iPSC-CMs according to the manufacturer's instructions.
-
ET-1 Treatment: On day 4 or 5 post-plating, replace the culture medium with fresh medium containing Endothelin-1 TFA. A typical concentration is 10 nM.[5]
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 7% CO2.[5]
-
Assessment of Hypertrophy: Analyze the cells for hypertrophic markers.
Quantification of Cardiomyocyte Hypertrophy
Several methods can be employed to quantify the hypertrophic response:
-
Cell Size Measurement:
-
Immunofluorescence Staining: Fix the cells and stain with antibodies against cardiomyocyte-specific markers (e.g., α-actinin) and a nuclear stain (e.g., DAPI).[8][9] Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Confocal Microscopy: For a more detailed analysis, utilize confocal microscopy to reconstruct the 3D volume of the cardiomyocytes.[10]
-
-
Protein Synthesis Assay:
-
Amino Acid Incorporation: Measure the rate of protein synthesis by quantifying the incorporation of radiolabeled amino acids (e.g., 3H-leucine) into newly synthesized proteins.
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated and control cells and perform qRT-PCR to measure the relative expression levels of hypertrophic marker genes such as NPPA (ANF), NPPB (BNP), and MYH7 (β-MHC).[5]
-
Experimental Workflow Diagram
Caption: Experimental workflow for inducing cardiomyocyte hypertrophy.
References
- 1. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertrophic responses of cardiomyocytes induced by endothelin-1 through the protein kinase C-dependent but Src and Ras-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Endothelin‐1 Induces Myofibrillar Disarray and Contractile Vector Variability in Hypertrophic Cardiomyopathy–Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelin-1-Induced Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular physiology and pathophysiology. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB). Activation of these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including vasoconstriction, cell proliferation, hypertrophy, and extracellular matrix production. Dysregulation of the ET-1 signaling pathway is implicated in various cardiovascular diseases such as hypertension, atherosclerosis, and heart failure, making it a significant target for drug discovery and development.
These application notes provide a comprehensive guide to analyzing the key signaling pathways activated by ET-1. Detailed protocols for essential in vitro assays are provided, along with expected quantitative data and visual representations of the signaling cascades and experimental workflows.
Endothelin-1 Signaling Pathways
Upon binding to its receptors, ET-1 primarily activates Gq/11 and Gi/o proteins. The activation of Gq/11 is a central event, leading to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events are central to many of the physiological responses to ET-1.
Furthermore, ET-1 receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Ras/Raf/MEK/ERK (MAPK) pathway, promoting cell growth and proliferation.
Data Presentation
The following tables summarize typical quantitative data obtained from the experimental protocols described in this document. These values can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Table 1: Intracellular Calcium Mobilization in Response to ET-1
| Cell Line | Receptor(s) | ET-1 EC₅₀ (nM) | Maximum Fold Increase in [Ca²⁺]ᵢ | Reference(s) |
| C6-BU-1 Rat Glioma | ETA | 0.71 | ~4-6 fold | [1] |
| Rabbit Aortic Smooth Muscle | Endogenous | ~0.06 | Not specified | |
| Human Aortic Smooth Muscle | ETA/ETB | ~1-10 | ~3-5 fold |
Table 2: Inositol Phosphate Accumulation in Response to ET-1
| Cell Type | Receptor(s) | ET-1 EC₅₀ (nM) | Maximum Fold Increase in Total IPs | Reference(s) |
| Rat Tracheal Smooth Muscle | Endogenous | ~30-100 | ~7 fold | |
| Rabbit Iris Sphincter | Endogenous | 45 | ~6 fold | [2] |
| Rat Glioma Cells | Endogenous | Not specified | ~2.5 fold | [3][4] |
| Rat Myometrium | ETA | 70 | Not specified | [5] |
Table 3: ERK1/2 Phosphorylation in Response to ET-1
| Cell Type | Receptor(s) | Stimulation Time for Peak p-ERK | Fold Increase in p-ERK/Total ERK Ratio | Reference(s) |
| Human Aortic Smooth Muscle | ETA | 10 min | ~3.6 fold | [6] |
| Rat Glomerular Mesangial | Endogenous | 2-5 min (first peak) | Not specified | |
| NIH3T3 Fibroblasts | Endogenous | 15 min | ~4.7 fold | [7] |
| Rat Myometrial Cells | ETA | ~5 min | Not specified | [8] |
Experimental Protocols
General Cell Culture and Stimulation
Cell Seeding: Optimal cell seeding density is crucial for reproducible results and should be determined for each cell line and plate format.[9][10][11][12] For 96-well plates, a typical seeding density ranges from 5,000 to 40,000 cells per well.[9] For 6-well plates, a common density is between 1.7 x 105 and 3.3 x 105 cells per well.[10] For CHO and HEK293 cells in a 96-well format, densities of 10,000-40,000 and 30,000-60,000 cells/well, respectively, are suggested.[13]
Serum Starvation: To reduce basal signaling, cells are typically serum-starved prior to stimulation.[14][15] The duration of serum starvation can range from 4 to 48 hours, depending on the cell type and the specific signaling pathway being investigated.[14] An overnight (16-24 hours) starvation in serum-free or low-serum (0.1-0.5%) medium is a common starting point.[15]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) following ET-1 stimulation, a direct consequence of Gq-PLC-IP3 pathway activation.
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 16-24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Pluronic F-127 (0.02-0.04%) can be included to aid dye solubilization. An anion transport inhibitor like probenecid (1-2.5 mM) may be added to prevent dye leakage.
-
Incubation: Remove the starvation medium and add the dye loading solution to each well. Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure baseline fluorescence for 10-20 seconds. Inject the ET-1 solution (at various concentrations) and immediately begin kinetic fluorescence readings. For Fura-2, alternate excitation between ~340 nm and ~380 nm while measuring emission at ~510 nm.
-
Data Analysis: The ratio of the fluorescence emission at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calculate the peak response over baseline to determine the fold increase. Plot the dose-response curve to determine the EC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activity, providing a robust readout for Gq pathway activation. The accumulation of radiolabeled inositol phosphates is quantified in the presence of LiCl, which inhibits inositol monophosphatases.
Protocol:
-
Cell Plating and Labeling: Seed cells in 6-well or 12-well plates. Once they reach 50-70% confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 0.5-1 µCi/mL) and culture for 24-48 hours to allow for incorporation into cellular phosphoinositides.[16]
-
Pre-stimulation: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES). Pre-incubate the cells with buffer containing 10 mM LiCl for 15-30 minutes at 37°C.
-
Stimulation: Add ET-1 at various concentrations and incubate for an optimized time, typically 30-60 minutes at 37°C.
-
Extraction: Aspirate the stimulation buffer and stop the reaction by adding ice-cold 0.5 M perchloric acid. Incubate on ice for 20-30 minutes.
-
Neutralization: Scrape the cells, collect the lysate, and neutralize with a solution like 1.5 M KOH / 60 mM HEPES.
-
Purification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography. Dowex AG1-X8 resin columns are commonly used.
-
Load the neutralized lysate onto the column.
-
Wash the column extensively with water to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification: Add the eluate to a scintillation vial with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Results are typically expressed as the fold increase in counts per minute (CPM) over the basal (unstimulated) level.
Western Blotting for Phospho-ERK1/2
This protocol allows for the detection and quantification of the activated (phosphorylated) form of ERK1/2, a key downstream kinase in the MAPK pathway.
Protocol:
-
Cell Culture and Stimulation: Seed cells in 6-well plates. After reaching 80-90% confluency, serum starve overnight. Stimulate cells with ET-1 (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][17][18][19] Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[19][20][21][22]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-30 µg) per lane of an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total ERK1/2.[1][17][18][20][23]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and express the results as a fold change relative to the unstimulated control.
NFAT Reporter Gene Assay
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that is activated by calcineurin in response to sustained increases in intracellular calcium. This makes it an excellent downstream readout for the Gq-Ca2+ pathway.
Protocol:
-
Cell Line Generation: Stably or transiently transfect a suitable host cell line (e.g., HEK293 or CHO cells) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NFAT response elements.
-
Cell Plating: Seed the reporter cell line into a 96-well white, clear-bottom plate and allow to adhere.
-
Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free or low-serum medium and incubate for 16-24 hours.
-
Stimulation: Treat the cells with a range of ET-1 concentrations and incubate for a period sufficient to allow for gene transcription and protein expression, typically 6-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay Systems).
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold induction of luciferase activity over the unstimulated control. Plot the dose-response curve to determine the EC₅₀ value for ET-1-induced NFAT activation.
Conclusion
The protocols and data presented provide a robust framework for the investigation of Endothelin-1 signaling pathways. By employing these assays, researchers can effectively characterize the pharmacological and functional properties of ET-1 receptor agonists and antagonists, screen for novel drug candidates, and dissect the complex signaling networks that mediate the diverse physiological and pathological effects of Endothelin-1. Careful optimization of cell culture conditions and assay parameters is essential for obtaining reliable and reproducible results.
References
- 1. Western Blot Protocols | Antibodies.com [antibodies.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Endothelin Induces a Rise of Inositol 1,4,5-Trisphosphate, Inositol 1,3,4,5-Tetrakisphosphate Levels and of Cytosolic Ca2+ Activity in Neural Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork: Endothelin receptor type A signals both the accumulation of inositol phosphates and the inhibition of cyclic AMP generation in rat myometrium: stimulation and desensitization [storkapp.me]
- 6. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. med.unc.edu [med.unc.edu]
- 11. Frequently Asked Questions [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biochem.wustl.edu [biochem.wustl.edu]
- 17. researchgate.net [researchgate.net]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. researchhub.com [researchhub.com]
- 21. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. scribd.com [scribd.com]
Application Notes and Protocols for Endothelin-1 TFA in Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Endothelin-1 Trifluoroacetate salt (ET-1 TFA) as a tool to study the pathophysiology of Pulmonary Arterial Hypertension (PAH) and to evaluate potential therapeutic interventions. This document details the role of ET-1 in PAH, protocols for in vivo, ex vivo, and in vitro experimental models, and methods for data analysis.
Introduction to Endothelin-1 and its Role in Pulmonary Arterial Hypertension
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells. Its biological effects are mediated through two G protein-coupled receptors: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB).[1][2][3] In the context of the pulmonary vasculature, the ET-1 system plays a critical role in maintaining vascular tone.[4]
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure.[5] A significant body of evidence points to the dysregulation of the ET-1 pathway as a key contributor to the pathogenesis of PAH.[6] Patients with PAH exhibit elevated circulating levels of ET-1, and increased expression of ET-1 and its receptors is observed in the pulmonary vasculature.[2][4][7]
The pathological effects of ET-1 in PAH are multifaceted and include:
-
Vasoconstriction: Stimulation of ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs) leads to intense and sustained vasoconstriction, increasing pulmonary vascular resistance.[1][3]
-
Cell Proliferation and Vascular Remodeling: ET-1 acts as a mitogen for PASMCs, contributing to the proliferation of these cells and the subsequent remodeling of the pulmonary arteries, a hallmark of PAH.[5][8]
-
Fibrosis and Inflammation: ET-1 promotes the deposition of extracellular matrix proteins and stimulates inflammatory processes within the pulmonary vasculature, further exacerbating the disease.[1]
Given its central role in the disease, the ET-1 pathway is a major target for therapeutic intervention in PAH. Endothelin receptor antagonists (ERAs) are an established class of drugs for the treatment of this condition.[9] Therefore, utilizing ET-1 TFA in preclinical research is crucial for understanding the molecular mechanisms of PAH and for the discovery and development of novel therapies.
Endothelin-1 Signaling Pathway in Pulmonary Arterial Hypertension
The signaling cascade initiated by ET-1 binding to its receptors on PASMCs is a critical driver of the pathological changes seen in PAH.
In Vivo Model: Induction of Pulmonary Arterial Hypertension in Rodents
Chronic infusion of ET-1 TFA can be used to induce a state of pulmonary hypertension in rodents, providing a valuable model to study the disease and test potential therapeutics.
Experimental Workflow for In Vivo PAH Induction
Detailed Protocol: Continuous Infusion of ET-1 TFA in Rats
This protocol is adapted from methodologies for continuous infusion in rodent models of cardiovascular disease. The optimal dose of ET-1 TFA may require preliminary dose-response studies.
Materials:
-
Endothelin-1 TFA (store as recommended by the manufacturer)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Sprague-Dawley rats (male, 200-250 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Catheters for hemodynamic measurements
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Osmotic Minipump Preparation:
-
On the day of surgery, dissolve ET-1 TFA in sterile saline to the desired concentration. A starting dose for continuous infusion can be extrapolated from literature, but optimization is recommended.
-
Fill the osmotic minipumps with the ET-1 TFA solution or vehicle (sterile saline) according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a small subcutaneous incision on the back of the rat.
-
Create a subcutaneous pocket and insert the filled osmotic minipump.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Chronic Infusion: Allow for continuous infusion of ET-1 TFA for a period of 14 to 28 days. Monitor the animals daily for any signs of distress.
-
Assessment of Pulmonary Hypertension:
-
At the end of the infusion period, perform hemodynamic measurements under anesthesia.
-
Insert a catheter into the right ventricle via the jugular vein to measure the Right Ventricular Systolic Pressure (RVSP).
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and lungs for further analysis.
-
-
Quantification of Right Ventricular Hypertrophy (Fulton Index):
-
Carefully dissect the heart to separate the right ventricle (RV) free wall from the left ventricle (LV) and the septum (S).[10]
-
Blot the tissues dry and weigh them individually.
-
Calculate the Fulton Index as the ratio of the RV weight to the combined weight of the LV and septum (RV / (LV + S)).[11] An increased Fulton Index is indicative of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Fix the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) or other relevant stains (e.g., Masson's trichrome for fibrosis).
-
Assess the medial wall thickness of the small pulmonary arteries.
-
Quantitative Data Summary for In Vivo Model:
| Parameter | Control Group (Vehicle) | ET-1 TFA Group (Expected Outcome) | Reference |
| Right Ventricular Systolic Pressure (RVSP) | ~25 mmHg | > 35 mmHg (significant increase) | General knowledge from PAH models |
| Fulton Index (RV / (LV + S)) | ~0.25 | > 0.40 (significant increase) | [2] |
| Medial Wall Thickness of Pulmonary Arteries | Normal | Significantly increased | [4] |
Ex Vivo Model: Vasoconstriction in Isolated Pulmonary Arteries
Wire myography is a technique used to assess the contractile properties of isolated blood vessels in response to vasoactive substances like ET-1 TFA.
Detailed Protocol: Wire Myography
Materials:
-
Endothelin-1 TFA
-
Krebs-Henseleit solution
-
Wire myograph system
-
Dissection microscope and instruments
-
Pulmonary arteries isolated from rats or other species
Procedure:
-
Isolation of Pulmonary Arteries:
-
Euthanize the animal and carefully excise the lungs.
-
Under a dissection microscope, isolate small intrapulmonary arteries.
-
-
Mounting the Arteries:
-
Mount the arterial segments on the wires of the myograph chamber filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
-
Normalization and Equilibration:
-
Normalize the vessel segments to a standardized resting tension.
-
Allow the vessels to equilibrate for at least 60 minutes.
-
-
Assessment of Vasoconstriction:
-
Generate a cumulative concentration-response curve to ET-1 TFA.
-
Start with a low concentration (e.g., 10⁻¹² M) and incrementally increase the concentration (e.g., up to 10⁻⁷ M).
-
Record the isometric tension developed by the vessel at each concentration.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum contraction induced by a reference vasoconstrictor (e.g., KCl).
-
Calculate the EC50 value (the concentration of ET-1 TFA that produces 50% of the maximal response).
-
Quantitative Data Summary for Ex Vivo Model:
| Parameter | Expected Value |
| ET-1 EC50 in isolated pulmonary arteries | 1-10 nM |
In Vitro Model: Proliferation of Human Pulmonary Artery Smooth Muscle Cells
ET-1 TFA can be used to stimulate the proliferation of human pulmonary artery smooth muscle cells (hPASMCs) in culture, providing an in vitro model to study the cellular mechanisms of vascular remodeling in PAH.
Experimental Workflow for In Vitro Proliferation Assay
Detailed Protocol: BrdU Proliferation Assay
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Smooth Muscle Cell Growth Medium (with serum)
-
Serum-free or low-serum medium (e.g., 0.2% FBS)
-
Endothelin-1 TFA
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed hPASMCs into a 96-well plate at a density of approximately 4,000 cells per well in their complete growth medium.[1]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with sterile PBS.
-
Replace the medium with a low-serum medium (e.g., containing 0.2% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.[1]
-
-
ET-1 Stimulation:
-
Prepare a solution of ET-1 TFA in the low-serum medium at the desired concentration (e.g., 100 nM).
-
Replace the starvation medium with the ET-1 TFA-containing medium or control medium (low-serum medium without ET-1).
-
-
BrdU Labeling:
-
Add the BrdU labeling reagent from the assay kit to each well.
-
Incubate the cells for 24 hours to allow for the incorporation of BrdU into newly synthesized DNA.[1]
-
-
Detection:
-
Follow the manufacturer's protocol for the BrdU assay kit, which typically involves:
-
Fixing the cells and denaturing the DNA.
-
Incubating with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Adding a substrate to produce a colorimetric reaction.
-
-
-
Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the level of cell proliferation.
-
Express the results as a fold change in proliferation compared to the control (unstimulated) cells.
-
Quantitative Data Summary for In Vitro Model:
| Parameter | Control Group (Vehicle) | ET-1 TFA Group (100 nM) | Reference |
| hPASMC Proliferation (Fold Change) | 1.0 | > 1.5 (significant increase) | [8] |
Conclusion
Endothelin-1 TFA is an indispensable tool for researchers studying pulmonary arterial hypertension. The protocols and application notes provided here offer a framework for utilizing ET-1 TFA to create robust in vivo, ex vivo, and in vitro models of PAH. These models are essential for elucidating the complex pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents targeting the ET-1 pathway and other signaling cascades involved in PAH. Careful experimental design and optimization of the provided protocols will ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of PAH research and the development of more effective treatments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Contribution of endogenous endothelin-1 to the progression of cardiopulmonary alterations in rats with monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. mbl.edu [mbl.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. promocell.com [promocell.com]
- 8. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension [jove.com]
Troubleshooting & Optimization
Technical Support Center: Endothelin 1 (swine, human) TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin 1 (swine, human) TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Endothelin 1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide. The (swine, human) designation indicates that the amino acid sequence is identical in both species. The "TFA" suffix signifies that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification.
Q2: What are the primary applications of Endothelin 1 in research?
Endothelin 1 is widely used in cardiovascular research to study vasoconstriction, hypertension, and the role of the endothelin system in various physiological and pathological processes. It is also utilized in drug development as a tool to screen for and characterize endothelin receptor antagonists.
Q3: What are the Endothelin 1 receptors and their general function?
Endothelin 1 mediates its effects through two main G protein-coupled receptors:
-
ET-A Receptor: Primarily located on vascular smooth muscle cells, its activation leads to vasoconstriction and cell proliferation.
-
ET-B Receptor: Found on endothelial cells and smooth muscle cells. Activation on endothelial cells can lead to the release of vasodilators like nitric oxide, while on smooth muscle cells, it also mediates vasoconstriction.
Solubility and Reconstitution
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and the specific batch of the peptide. Below is a summary of reported solubility data from various suppliers.
| Solvent | Reported Solubility | Notes |
| Water | 1 mg/mL to 50 mg/mL | Use of oxygen-free water is recommended to minimize oxidation. Sonication may aid dissolution. |
| 1% Acetic Acid | 1 mg/mL | A slightly acidic environment can improve the solubility of basic peptides. |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL | Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Formic Acid | 1 mg/mL | Can be used for peptides that are difficult to dissolve in other solvents. |
Detailed Reconstitution Protocol
This protocol provides a general guideline for reconstituting lyophilized this compound. It is always recommended to start by testing the solubility of a small amount of the peptide before dissolving the entire vial.
Materials:
-
Lyophilized this compound
-
Sterile, oxygen-free deionized or distilled water
-
Alternative solvents (e.g., 1% acetic acid, DMSO) if needed
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the desired volume of the chosen solvent (e.g., sterile, oxygen-free water) to the vial. To prepare a stock solution, a common starting concentration is 1 mg/mL.
-
Dissolve: Gently vortex or sonicate the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve completely in water, consider the troubleshooting steps below.
-
Aliquot and Store: Once the peptide is fully dissolved, aliquot the solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For aqueous stock solutions, it is recommended to use them within a month when stored at -20°C.
Troubleshooting Solubility Issues
Problem: The Endothelin 1 peptide does not dissolve in water.
Possible Causes and Solutions:
-
Hydrophobicity: Although Endothelin 1 is generally soluble in aqueous solutions, its hydrophobic residues can sometimes lead to poor solubility.
-
Solution: Try dissolving the peptide in a small amount of 1% acetic acid. The acidic pH can help to protonate acidic residues and improve solubility.
-
-
Presence of TFA Salts: Trifluoroacetic acid (TFA) is a remnant from the peptide purification process and can sometimes affect solubility.
-
Solution 1: Sonication can help to break up any small aggregates and aid in dissolution.
-
Solution 2: For very stubborn peptides, dissolve in a minimal amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration. Be aware that DMSO can have effects in some biological assays.
-
-
Aggregation: Peptides can sometimes form aggregates, especially after prolonged storage.
-
Solution: If aggregation is suspected, dissolving the peptide in a denaturing agent like 6M guanidine hydrochloride might be necessary, followed by dilution into the experimental buffer. This is a last resort and may affect the peptide's biological activity.
-
Experimental Protocols and Visualizations
Endothelin 1 Signaling Pathway
Endothelin 1 binding to its receptors (ET-A and ET-B) on a target cell, such as a vascular smooth muscle cell, initiates a signaling cascade. This typically involves the activation of G-proteins, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium and cellular responses like vasoconstriction.
Caption: Endothelin 1 Signaling Pathway.
General Experimental Workflow for an Endothelin 1 Bioassay
A typical workflow for assessing the biological activity of Endothelin 1, for example, in a cell-based assay measuring vasoconstriction or a receptor binding assay.
Caption: General Experimental Workflow.
Logical Relationship for Troubleshooting Solubility
This diagram illustrates the decision-making process when encountering solubility issues with Endothelin 1 TFA.
Caption: Troubleshooting Solubility Logic.
Recommended storage conditions for Endothelin 1 TFA peptide
An Endothelin 1 (ET-1) technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of Endothelin 1 TFA peptide. This guide includes troubleshooting advice and answers to frequently asked questions to ensure the integrity and efficacy of the peptide in experimental settings.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and biological activity of Endothelin 1 TFA peptide. The following table summarizes the recommended conditions for both lyophilized powder and reconstituted solutions.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years[1] | Recommended for long-term storage.[2][3] |
| -20°C | Up to 1 year[1] | Suitable for intermediate-term storage.[2][4][5][6][7] | |
| 4°C | Several days to weeks[4][6] | For short-term storage only. | |
| Room Temperature | Days to weeks[4][6][8] | Not recommended, but stable for short periods (e.g., during shipping).[5][6] | |
| In Solution | -80°C | Up to 6 months[1] | Optimal for storing aliquoted stock solutions. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of aliquots.[2][4][7] | |
| 4°C | Up to 1 week[2] | For working solutions that will be used promptly. |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of Endothelin 1 TFA peptide.
Q1: My lyophilized peptide is difficult to see or appears as a gel. Is the product quantity correct?
A1: Yes, the product quantity should be correct. The appearance of lyophilized peptides can vary. Highly hygroscopic peptides can absorb moisture and appear as a gel, while smaller quantities may be difficult to visualize as a powder.[6] It is important to handle the vial carefully to avoid loss of material.
Q2: The peptide has lost its biological activity in my assay. What could be the cause?
A2: Loss of activity can result from several factors:
-
Improper Storage: Exposure to room temperature for extended periods, moisture, or bright light can degrade the peptide.[2][3][4][5] Ensure storage at or below -20°C for the lyophilized form.[2][4][5][6][7]
-
Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation in solution.[2][3] Always aliquot the stock solution into single-use volumes to avoid this.[1][7]
-
Oxidation: Peptides containing cysteine (C), methionine (M), or tryptophan (W) are susceptible to oxidation.[2][7] Storing the peptide under an inert gas like nitrogen can help mitigate this.[1][2][5][7]
-
Incorrect pH: Peptide solutions are most stable at a pH between 5 and 7.[9] Storing solutions at a pH greater than 8 should be avoided.[2]
Q3: The peptide will not dissolve in my desired solvent. What should I do?
A3: Solubility issues can often be resolved with the following steps:
-
Sonication: Gently sonicating the solution can help break up aggregates and improve dissolution.[7]
-
pH Adjustment: For basic peptides, adding a small amount of 0.1% acetic acid can aid solubility. For acidic peptides, 1% ammonium hydroxide may be effective.[7]
-
Organic Solvents: If the peptide remains insoluble, adding a small amount of an organic solvent such as DMSO or acetonitrile may be necessary.[7] However, always confirm that the chosen solvent is compatible with your experimental assay.[7]
Frequently Asked Questions (FAQs)
Q1: How should I handle the peptide upon receiving it?
A1: Lyophilized peptides are typically shipped at ambient temperature and are stable for several weeks.[6][8] Upon receipt, for long-term storage, place the sealed vial in a freezer at -20°C or, preferably, -80°C.[1][2][3][4][5][6][7]
Q2: What is the correct procedure for opening a vial of lyophilized peptide?
A2: To prevent condensation and moisture contamination, allow the vial to equilibrate to room temperature before opening it.[2][3][4][7] Moisture can significantly reduce the long-term stability of the peptide.[2][7] After weighing out the desired amount, reseal the vial tightly, preferably under a dry, inert gas, and return it to cold storage.[2][4][7]
Q3: What is the best way to prepare a stock solution of Endothelin 1?
A3: Reconstitute the peptide in a sterile solvent. Sterile distilled water is a common first choice.[1][7] If solubility is an issue, refer to the troubleshooting guide. Prepare a concentrated stock solution, which can then be diluted to the final working concentration with your assay buffer.[2]
Q4: How should I store the peptide once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[6][9] To maximize stability, aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C.[2][4][7] This practice prevents degradation from repeated freeze-thaw cycles.[2][3]
Q5: What is TFA and will it affect my experiments?
A5: TFA (trifluoroacetic acid) is a residual counter-ion from the peptide purification process (HPLC).[10] In most biological assays, the small amount of TFA present after dilution to a working concentration is negligible. However, for highly sensitive assays, TFA might influence results.[11] There are protocols available for TFA removal, such as ion exchange or lyophilization from an HCl solution, if necessary.[10]
Experimental Protocols
General Protocol for Reconstitution and Use in a Cell-Based Assay
-
Equilibration: Remove the vial of lyophilized Endothelin 1 TFA peptide from the freezer and allow it to warm to room temperature for at least 15-20 minutes before opening.[2][3][4][7]
-
Reconstitution: Add the appropriate volume of sterile, distilled water or a suitable sterile buffer (pH 5-7) to the vial to create a concentrated stock solution (e.g., 1 mM).[2][9] Gently vortex or sonicate if necessary to ensure complete dissolution.[7]
-
Aliquoting: Dispense the stock solution into small, single-use polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles that can degrade the peptide.[2][3][7]
-
Storage of Aliquots: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot. Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or assay buffer.
-
Cell Treatment: Replace the medium on your cultured cells with the medium containing the final concentration of Endothelin 1.
-
Incubation: Incubate the cells for the experimentally determined time required to observe a response.
-
Analysis: Measure the cellular response using the desired endpoint (e.g., calcium imaging, gene expression analysis, or functional assay).
Caption: Experimental workflow for Endothelin 1 TFA peptide from preparation to cell-based assay.
Endothelin 1 Signaling Pathway
Endothelin 1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two distinct G-protein coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).[12][13] The activation of these receptors on different cell types, primarily vascular smooth muscle cells and endothelial cells, initiates a cascade of intracellular events.[12][13] Key signaling outcomes include an increase in intracellular calcium (Ca2+), activation of Rho-kinase, and induction of oxidative stress, ultimately leading to physiological responses like vasoconstriction or vasodilation.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. jpt.com [jpt.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Endothelin-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Endothelin-1 (ET-1) concentrations in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for ET-1 in cell-based assays?
A1: The optimal concentration of Endothelin-1 (ET-1) is highly dependent on the cell type and the specific biological response being measured. However, a common starting point for dose-response experiments is in the low nanomolar (nM) to picomolar (pM) range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Under normal physiological conditions, the plasma concentration of ET-1 is around 1 pM.[1]
Q2: Which receptor subtypes are activated by ET-1?
A2: ET-1 mediates its effects through two main G protein-coupled receptors: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[2][3] The ETA receptor has a higher affinity for ET-1 and ET-2, while the ETB receptor binds ET-1, ET-2, and ET-3 with approximately equal affinity. The specific receptor involved in a biological response can be determined using selective antagonists.
Q3: What are some common assays used to measure the effects of ET-1?
A3: Common cell-based assays to assess the effects of ET-1 include:
-
Proliferation assays: Measuring changes in cell number or DNA synthesis (e.g., [3H]thymidine incorporation).[4]
-
Migration and Invasion assays: Assessing the movement of cells through a membrane or matrix.[4]
-
Angiogenesis assays: Evaluating the formation of tube-like structures by endothelial cells on a basement membrane matrix.[4]
-
Apoptosis assays: Determining the rate of programmed cell death (e.g., caspase-3 activity).[5]
-
Signaling pathway analysis: Measuring the activation of downstream signaling molecules (e.g., ERK, PKC) via Western blotting or other methods.[3][6]
-
Calcium mobilization assays: Measuring intracellular calcium release upon receptor activation.
Q4: What factors can influence the activity of ET-1 in my experiments?
A4: Several factors can impact the observed effects of ET-1:
-
Cell type and passage number: Different cell types express varying levels of ETA and ETB receptors. Continuous passaging of cells can also alter their characteristics and responsiveness.[7]
-
Serum concentration in culture media: Serum contains various growth factors and other substances that can interfere with or mask the effects of ET-1. It is often recommended to serum-starve cells prior to ET-1 stimulation.[4]
-
Reagent quality and storage: Ensure that the ET-1 peptide is of high purity and has been stored correctly to maintain its biological activity.
-
Presence of endogenous ET-1: Some cell types can produce and secrete ET-1, which can lead to autocrine or paracrine signaling and potentially mask the effects of exogenously added ET-1.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of ET-1 | ET-1 concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 pM to 1 µM). |
| Low receptor expression on cells. | Verify the expression of ETA and/or ETB receptors on your cell line using techniques like RT-PCR, Western blotting, or flow cytometry. | |
| Degraded ET-1 peptide. | Use a fresh, high-quality ET-1 peptide. Ensure proper storage conditions as recommended by the manufacturer. | |
| Suboptimal assay conditions. | Optimize other assay parameters such as cell seeding density, incubation time, and serum concentration in the media.[7] | |
| High background signal | Endogenous ET-1 production. | Consider using an ET receptor antagonist to block the effects of endogenous ET-1 in your control wells. |
| Serum components. | Serum-starve your cells for a sufficient period (e.g., 24 hours) before adding ET-1.[4] | |
| Inconsistent or variable results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and viable before starting the experiment.[7] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure proper humidification in the incubator to minimize evaporation.[7] | |
| Unexpected cellular response | Activation of a different receptor subtype than expected. | Use selective ETA (e.g., BQ 123) and ETB (e.g., BQ 788) receptor antagonists to determine which receptor is mediating the observed effect.[4] |
| Off-target effects of ET-1 at high concentrations. | Use the lowest effective concentration of ET-1 as determined by your dose-response curve to minimize potential off-target effects. |
Data Presentation: ET-1 Concentrations in Cell-Based Assays
The following tables summarize ET-1 concentrations used in various published studies. These values can serve as a reference for designing your experiments.
Table 1: ET-1 Concentrations for Endothelial Cell Assays
| Cell Type | Assay | Effective ET-1 Concentration | Observed Effect | Reference |
| HUVEC | Proliferation | 10 nmol/L | Maximal (50% increase over control) | [4] |
| HUVEC | Invasion | 100 nmol/L | Maximal (50% increase in migrated cells) | [4] |
| HUVEC | Apoptosis | 1 and 10 nM | Attenuated Hcy-induced apoptosis | [5] |
| HUVEC | Apoptosis | 10 and 100 pM | No effect on Hcy-induced apoptosis | [5] |
Table 2: ET-1 Concentrations for Other Cell Types
| Cell Type | Assay | Effective ET-1 Concentration | Observed Effect | Reference |
| Human Cardiac Fibroblasts | Proliferation, Myofibroblast Differentiation | Not specified, but ET-1 induced effects | Mediated through ETAR/Gαq/ERK signaling | [3] |
| Human Mesangial Cells | Proliferation | 100 pM - 100 nM | Concentration-dependent increase in proliferation | [10] |
| Human Mesangial Cells | ERK Activation | 100 nM | Peak activation at 10 minutes | [10] |
Experimental Protocols & Visualizations
Endothelin-1 Signaling Pathway
Endothelin-1 binding to its receptors (ETAR or ETBR) initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways activated by ET-1. Activation of Gαq leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream effects including the activation of the MAPK cascade.[2]
Caption: Simplified Endothelin-1 signaling pathway.
Experimental Workflow: Dose-Response Assay
The following workflow outlines the key steps for performing a dose-response experiment to determine the optimal ET-1 concentration.
Caption: Workflow for an ET-1 dose-response experiment.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during ET-1 experiments.
Caption: A logical guide to troubleshooting ET-1 assays.
References
- 1. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways regulating intercellular adhesion molecule 1 expression by endothelin 1: comparison with interleukin-1beta in normal and scleroderma dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Endothelin-1 Tachyphylaxis in Vascular Response Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Endothelin-1 (ET-1) tachyphylaxis in vascular response studies.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin-1 (ET-1) tachyphylaxis?
A1: ET-1 tachyphylaxis is the rapid development of decreased responsiveness to repeated or continuous administration of Endothelin-1. This phenomenon is observed in various vascular preparations, where the initial potent vasoconstrictor or vasodilator effect of ET-1 diminishes upon subsequent exposures.[1][2] This desensitization is a crucial consideration in experimental design and data interpretation.
Q2: What are the primary mechanisms underlying ET-1 tachyphylaxis?
A2: The primary mechanisms involve the regulation of ET-1 receptors, which are G protein-coupled receptors (GPCRs). Key processes include:
-
Receptor Desensitization: Agonist-occupied receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder further G protein activation, leading to a diminished cellular response.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis into clathrin-coated pits, reducing the number of available receptors on the cell surface.[2][3]
Q3: Which ET-1 receptors are involved in tachyphylaxis?
A3: Both ETA and ETB receptors can undergo tachyphylaxis. The specific receptor involved and the nature of the response (vasoconstriction or vasodilation) can depend on the vascular bed and the experimental conditions.[4][5]
Q4: How quickly does tachyphylaxis to ET-1 develop?
A4: Tachyphylaxis to ET-1 can develop rapidly. For instance, in rat aortic rings, a significant reduction in the pressor response to a second dose of ET-1 is observed, and this tachyphylaxis can persist for up to 6 hours after the initial challenge.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Vasoconstrictor Responses to ET-1
| Possible Cause | Troubleshooting Step |
| Vessel Viability Issues | Ensure proper dissection and handling of vascular tissue to avoid damage. Maintain tissues in ice-cold physiological saline solution (PSS) during preparation.[6] Use a consistent and optimal resting tension for the specific vessel type in wire myography.[7] |
| Endothelial Damage | If studying endothelium-dependent responses, verify endothelial integrity at the beginning of each experiment using an endothelium-dependent vasodilator like acetylcholine.[6] |
| Variability in Experimental Conditions | Strictly control and standardize all experimental parameters, including temperature, pH, and oxygenation of the PSS. Use a consistent protocol for drug administration and washout periods.[1] |
| Tachyphylaxis Development | Be aware that repeated ET-1 administration can induce tachyphylaxis. If reproducible responses are desired, ensure adequate washout periods between doses. The duration of this washout will depend on the specific tissue and experimental setup and may need to be determined empirically. For some tissues, tachyphylaxis can be long-lasting.[2] |
Issue 2: Failure to Observe ET-1 Tachyphylaxis
| Possible Cause | Troubleshooting Step |
| Inadequate Initial ET-1 Concentration | Ensure the initial concentration of ET-1 is sufficient to elicit a robust, near-maximal response. Tachyphylaxis is more readily observed after a strong initial stimulus. |
| Insufficient Duration or Frequency of ET-1 Exposure | For continuous infusion studies, ensure the duration of ET-1 administration is long enough to induce desensitization. For repeated administration, the interval between doses may be too long, allowing for receptor resensitization. |
| Experimental Model | The degree of tachyphylaxis can vary between different vascular beds and animal models. Consider the specific characteristics of your chosen experimental model. |
| Receptor Reserve | The presence of a large receptor reserve might mask the effects of partial receptor internalization. |
Quantitative Data Summary
Table 1: Effect of Repeated ET-1 Administration on Vasoconstriction in Rat Aortic Rings
| ET-1 Concentration | Initial Contraction (mg/mg ring wt) | Contraction on Rechallenge (mg/mg ring wt) |
| 500 nM | 1,599 ± 72 | 33 ± 40 |
Data adapted from a study on rat aortic rings, demonstrating a profound tachyphylaxis to the pressor effect of a second high dose of ET-1.[2]
Experimental Protocols
Protocol 1: Induction and Measurement of ET-1 Tachyphylaxis in Isolated Aortic Rings using Wire Myography
1. Tissue Preparation:
- Euthanize the animal (e.g., rat) and carefully excise the thoracic aorta.
- Place the aorta in ice-cold Krebs-Henseleit solution (PSS).
- Under a dissecting microscope, remove adhering connective and adipose tissue.
- Cut the aorta into 2 mm rings.[8]
2. Mounting in Wire Myograph:
- Mount each aortic ring on two stainless-steel wires (e.g., 40 µm diameter) in a wire myograph chamber filled with PSS.[6][9]
- Maintain the PSS at 37°C and continuously aerate with 95% O₂ and 5% CO₂.[8]
- Apply a standardized resting tension to the rings and allow them to equilibrate for at least 60 minutes.[8]
3. Viability and Endothelial Integrity Check:
- Assess the viability of the rings by inducing a contraction with a high potassium solution (KPSS).[6]
- After washout and return to baseline, assess endothelial integrity by pre-contracting the rings with an α-adrenergic agonist (e.g., phenylephrine) and then inducing relaxation with acetylcholine.[6]
4. Induction of Tachyphylaxis:
- Administer a concentration of ET-1 (e.g., 10⁻⁷ M) to the bath to obtain an initial contractile response (Emax).
- After the response has plateaued, wash the tissue extensively with PSS until the tension returns to baseline. The washout duration may need to be optimized.
- After a defined interval (e.g., 60 minutes), re-administer the same concentration of ET-1 to the bath and record the second contractile response.
5. Data Analysis:
- Quantify the magnitude of the initial and subsequent contractile responses to ET-1.
- Express the second response as a percentage of the initial response to quantify the degree of tachyphylaxis.
Protocol 2: Western Blot Analysis of GRK2 and β-Arrestin 2 in Vascular Tissue
1. Sample Preparation:
- Harvest vascular tissue (e.g., aorta) after experimental treatment and snap-freeze in liquid nitrogen.
- Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[10]
2. SDS-PAGE and Protein Transfer:
- Denature a standardized amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for GRK2 and β-arrestin 2 overnight at 4°C.[11][12]
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the expression of GRK2 and β-arrestin 2 to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for studying ET-1 tachyphylaxis.
Caption: ET-1 signaling and tachyphylaxis mechanism.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis to the vasopressor effects of endothelin in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Restoration of endothelin-1-induced impairment in endothelium-dependent relaxation by interleukin-10 in murine aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography [jove.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. GRK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Impact of TFA Counterion on Endothelin-1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin-1 (ET-1). A common but often overlooked factor that can significantly impact experimental outcomes is the presence of the trifluoroacetate (TFA) counterion, a remnant from the solid-phase synthesis and purification of peptides like ET-1.[1][2][3] This guide will help you identify, troubleshoot, and mitigate the effects of TFA in your ET-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Endothelin-1 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides, including Endothelin-1. It is utilized in the cleavage step to release the peptide from the solid-phase resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][4] During the final lyophilization step, while much of the free TFA is removed, some remains ionically bound to the positively charged amino acid residues of the peptide.[1][5] Therefore, commercially available synthetic peptides are often supplied as TFA salts.
Q2: How can the TFA counterion affect my Endothelin-1 experiments?
A2: The TFA counterion can interfere with a variety of in vitro and in vivo assays in several ways:[4]
-
Cell-Based Assays: TFA has been shown to have direct biological effects, sometimes inhibiting cell proliferation and at other times stimulating it, which can lead to variable or erroneous results in your experiments.[1][2]
-
Physicochemical Properties: The presence of TFA can alter the secondary structure of peptides and interfere with spectroscopic analyses such as Circular Dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy.[2][5]
-
pH Alterations: Residual TFA can lower the pH of your peptide stock solution and, consequently, the final assay medium, potentially affecting protein function and cell health.[2]
-
In Vivo Studies: TFA can be detrimental in preclinical and in vivo studies, and in some cases, compounds as TFA salts have shown lower pharmacological efficacy.[6]
Q3: I am seeing inconsistent results in my cell proliferation/viability assays with ET-1. Could TFA be the cause?
A3: Yes, this is a strong possibility. Residual TFA in peptide preparations has been reported to cause unpredictable fluctuations in experimental data.[2] It can inhibit cellular proliferation in some cell types while promoting it in others.[1][2] If you observe erratic cell growth or death, TFA contamination should be considered a potential culprit.[1]
Q4: Can TFA interfere with ET-1 receptor binding assays?
Q5: How can I remove or replace the TFA counterion from my ET-1 peptide?
A5: The most common method for removing the TFA counterion is to perform a salt exchange. This typically involves lyophilizing the peptide multiple times from an aqueous solution containing a different, more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid.[4][7] Ion-exchange chromatography is another effective method.[3]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise in your Endothelin-1 experiments due to the presence of the TFA counterion.
| Observed Problem | Potential Cause Related to TFA | Recommended Action |
| Inconsistent or non-reproducible results in cell-based assays (e.g., proliferation, cytotoxicity, signaling). | The TFA counterion can have direct, dose-dependent biological effects on cells, either inhibiting or stimulating growth.[1][2] | 1. Verify TFA Content: Contact your peptide supplier for information on the TFA content of your ET-1 sample. 2. Perform a Counterion Exchange: Exchange the TFA for a more biocompatible counterion like chloride or acetate.[4] 3. Use a Control: If possible, test a batch of ET-1 with a known low TFA content or a different counterion alongside your current batch. |
| Discrepancies in biophysical characterization (e.g., CD or FTIR spectroscopy). | TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating secondary structure analysis.[2][5] | 1. Perform a Counterion Exchange: Replacing TFA with HCl is recommended for structural studies as HCl does not interfere with these spectroscopic methods.[2] |
| Unexpected pH shifts in your experimental buffer after adding ET-1. | Residual TFA is acidic and can lower the pH of your solutions.[2] | 1. Measure and Adjust pH: Always measure the pH of your final assay buffer after the addition of the ET-1 stock solution and adjust as necessary. 2. Use a More Robust Buffer: Consider using a buffer with a higher buffering capacity if you consistently experience pH shifts. |
| Lower than expected in vivo efficacy. | The TFA salt form of a peptide may exhibit lower pharmacological efficacy compared to other salt forms.[6] | 1. Perform a Counterion Exchange: Before in vivo administration, exchange the TFA for a chloride or acetate salt. |
Quantitative Data Summary
The following tables provide an illustrative summary of the potential quantitative impact of TFA on experimental results based on qualitative descriptions from the literature. Note: This data is intended to be illustrative of the potential effects and may not represent the exact results for all cell types or experimental conditions.
Table 1: Illustrative Effect of Residual TFA on Cell Viability/Proliferation
| TFA Concentration (in final assay medium) | Hypothetical Change in Cell Viability (%) | Reference |
| 0 µM (TFA-free ET-1) | 100% (Baseline) | - |
| 10 µM | 90% (Inhibition) | [2] |
| 50 µM | 75% (Inhibition) | [1] |
| 100 µM | 60% (Inhibition) | [1] |
| 500 µM | 110% (Stimulation in some cell lines) | [2] |
Table 2: Illustrative Impact of TFA on Biophysical Measurements
| Parameter | ET-1 with TFA Counterion | ET-1 with HCl Counterion | Reference |
| FTIR Spectroscopy | Strong absorbance at ~1670 cm-1, potentially obscuring the amide I band. | No interfering absorbance in the amide I region. | [2][5] |
| Circular Dichroism (CD) Spectroscopy | May show a slight increase in helical structures. | Provides a more accurate representation of the peptide's secondary structure. | [2] |
Experimental Protocols
Protocol 1: TFA Counterion Exchange to Hydrochloride (HCl) Salt
This protocol describes a common method for exchanging the TFA counterion for chloride.
-
Dissolve the Peptide: Dissolve the ET-1 TFA salt in a dilute aqueous HCl solution (e.g., 10 mM HCl) at a concentration of 1 mg/mL.[4]
-
Freeze: Freeze the solution at -80°C.
-
Lyophilize: Lyophilize the frozen sample until it is completely dry.
-
Repeat: To ensure complete exchange, repeat the process of dissolving in the HCl solution, freezing, and lyophilizing two more times (for a total of three cycles).[4]
-
Final Product: The resulting powder will be the ET-1 HCl salt. Store appropriately according to the manufacturer's instructions.
Protocol 2: Assessing the Impact of TFA on a Cell Proliferation Assay (e.g., MTT Assay)
This protocol provides a framework for testing whether TFA is affecting your cell-based assays.
-
Prepare ET-1 Stocks:
-
Stock A: Your standard ET-1 TFA salt dissolved in sterile water or an appropriate buffer.
-
Stock B: ET-1 HCl salt (prepared using the protocol above) dissolved in the same solvent as Stock A.
-
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a dose-response of ET-1 from both Stock A and Stock B.
-
Include a "vehicle control" (the solvent used to dissolve the peptides).
-
Include a "TFA control" by adding TFA alone (at concentrations corresponding to those present in the ET-1 TFA salt treatments) to assess its direct effect on the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform a standard MTT (or similar cell viability/proliferation) assay according to the manufacturer's instructions.
-
Analysis: Compare the dose-response curves of ET-1 TFA and ET-1 HCl. A significant difference between the two curves would indicate an interference from the TFA counterion. The results from the TFA-only control will reveal the direct effect of TFA on your cells.
Visualizations
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two G protein-coupled receptors (GPCRs), the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[8][9]
Caption: Simplified Endothelin-1 signaling cascade via ETA and ETB receptors.
Experimental Workflow for Investigating TFA Effects
The following workflow outlines the steps to determine if TFA is impacting your experimental results.
Caption: Troubleshooting workflow for TFA interference in ET-1 experiments.
Logical Relationship of TFA Counterion Effects
This diagram illustrates the cause-and-effect relationships of having TFA as a counterion in your peptide sample.
Caption: Logical flow from peptide synthesis to experimental impact of TFA.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endothelin-1 and Transforming Growth Factor-β1 Independently Induce Fibroblast Resistance to Apoptosis via AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and handling of lyophilized Endothelin 1 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution and handling of lyophilized Endothelin-1 (ET-1) Trifluoroacetate (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Endothelin-1 and what is its primary function?
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide produced by various cells, including endothelial cells, vascular smooth muscle cells, macrophages, and renal medulla cells.[1] It plays a crucial role in maintaining vascular tone and is involved in processes like cell proliferation, fibrosis, and inflammation.[1]
Q2: What are the different Endothelin receptors and their primary signaling mechanisms?
ET-1 mediates its effects through two G protein-coupled receptors: Endothelin receptor A (ETA) and Endothelin receptor B (ETB).[1][2]
-
ETA receptors , primarily located on smooth muscle cells, are mainly responsible for vasoconstriction.[1][2]
-
ETB receptors are found on endothelial and renal epithelial cells.[1] Their activation can lead to both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction.[1]
Both receptors can activate Gαq, leading to the activation of Phospholipase C-β (PLC-β), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3]
Q3: What is the significance of the TFA salt form of ET-1?
Trifluoroacetate (TFA) is a common counter-ion used in the purification of synthetic peptides. It is important to be aware of its presence as it can potentially influence experimental outcomes, particularly in sensitive cell-based assays.
Reconstitution and Handling
Recommended Solvents and Procedures
Proper reconstitution of lyophilized ET-1 TFA is critical for its biological activity and stability. The choice of solvent depends on the experimental requirements.
General Reconstitution Protocol:
-
Equilibrate: Allow the vial of lyophilized ET-1 TFA and the chosen solvent to reach room temperature before opening.[4]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Add Solvent: Carefully add the recommended solvent to the vial to achieve the desired stock concentration.
-
Dissolve: Gently agitate or vortex the vial to ensure the peptide is fully dissolved.[4] For peptides that are difficult to dissolve, sonication may be necessary.[5]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes and store them at the recommended temperature.[4][5]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | Sterile water, 1% acetic acid, DMSO | [5][6] |
| Solubility in Water | Up to 1 mg/mL or 20 mg/mL (may require sonication) | [5][6] |
| Solubility in DMSO | Up to 50 mg/mL (may require sonication) | [5] |
| Storage of Lyophilized Peptide | -20°C or -80°C | [5][7] |
| Storage of Reconstituted Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide does not dissolve completely. | - Incorrect solvent.- Insufficient mixing.- Peptide concentration is too high. | - Try a different recommended solvent (e.g., DMSO for hydrophobic peptides).- Gently vortex or sonicate the solution.- Prepare a more dilute stock solution. |
| Inconsistent experimental results. | - Improper storage of stock solutions (repeated freeze-thaw cycles).- Peptide degradation due to improper handling.- Inaccurate pipetting. | - Aliquot stock solutions into single-use vials.- Keep stock solutions on ice during experiments.- Use calibrated pipettes and proper pipetting techniques. |
| Loss of biological activity. | - Peptide oxidation.- Adsorption to plasticware. | - Use oxygen-free water for reconstitution.[6]- Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM ET-1 Stock Solution in Water
-
Determine the amount of ET-1: Check the certificate of analysis for the exact mass of lyophilized ET-1 TFA in the vial. The molecular weight of ET-1 is approximately 2492 g/mol .[6]
-
Calculate the required volume of water:
-
Volume (L) = (Mass of ET-1 (g) / 2492 g/mol ) / 0.001 mol/L
-
-
Reconstitute: Follow the General Reconstitution Protocol outlined above using the calculated volume of sterile, oxygen-free water.
-
Verify Dissolution: Ensure the peptide is fully dissolved. If necessary, gently vortex or sonicate.
-
Aliquot and Store: Aliquot into single-use polypropylene tubes and store at -80°C.
Protocol 2: In Vitro Vasoconstriction Assay
This protocol provides a general workflow for assessing the vasoconstrictor activity of ET-1 using isolated arterial rings.
Workflow for an in vitro vasoconstriction assay.
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to ETA and ETB receptors, initiating a cascade of intracellular signaling events.
Simplified Endothelin-1 signaling pathway.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Endothelin-1, Endothelin-2, and Endothelin-3
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) family of peptides, comprising Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3), are potent regulators of vascular tone and cellular growth. Understanding the distinct biological activities of these isoforms is critical for the development of targeted therapies for a range of cardiovascular, renal, and proliferative diseases. This guide provides a comprehensive comparison of the biological activities of ET-1, ET-2, and ET-3, supported by experimental data and detailed methodologies.
Receptor Binding Affinity
The biological effects of endothelins are mediated through two G protein-coupled receptors: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB). The three endothelin isoforms exhibit differential binding affinities for these receptors, which dictates their specific physiological and pathophysiological roles.
ET-1 and ET-2 demonstrate high and approximately equal affinity for both ETA and ETB receptors. In contrast, ET-3 shows a significantly lower affinity for the ETA receptor, while maintaining a high affinity for the ETB receptor, comparable to that of ET-1 and ET-2.[1][2] This selectivity of ET-3 for the ETB receptor is a key differentiator in its biological function.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) | Tissue Source |
| ET-3 | ETA | 0.07 ± 0.02 µM | Human Left Ventricle |
| ET-3 | ETB | 0.15 ± 0.06 nM | Human Left Ventricle |
Table 1: Quantitative comparison of the binding affinity of Endothelin-3 for human ETA and ETB receptors. Data extracted from a competitive radioligand binding study.
Functional Potency
The differential receptor binding affinities of the endothelin isoforms translate into distinct functional potencies in various physiological processes, most notably vasoconstriction and mitogenesis.
Vasoconstrictor Activity
ET-1 is widely recognized as the most potent vasoconstrictor of the three isoforms, a property primarily mediated by the ETA receptor on vascular smooth muscle cells.[3][4] ET-2 exhibits a vasoconstrictor potency similar to that of ET-1. ET-3, due to its low affinity for the ETA receptor, is a significantly less potent vasoconstrictor. However, ET-3 can induce vasoconstriction, particularly in venous beds, through activation of ETB receptors on smooth muscle cells.[5]
| Isoform | EC50 for Vasoconstriction | Vascular Bed |
| ET-1 | 1.46 nM | Human Pulmonary Artery[6] |
| ET-1 | ~1 nM | Human Internal Mammary Artery[7] |
| ET-2 | Similar to ET-1 (Qualitative) | Various |
| ET-3 | Less potent than ET-1 (Qualitative) | Various |
Table 2: Comparative vasoconstrictor potency of endothelin isoforms. EC50 values represent the concentration required to elicit 50% of the maximal contractile response.
Mitogenic Activity
Endothelins are also potent mitogens, promoting the proliferation of various cell types, including vascular smooth muscle cells, fibroblasts, and some tumor cells. This mitogenic activity is implicated in the pathogenesis of vascular remodeling, fibrosis, and cancer. Both ETA and ETB receptors have been shown to mediate the mitogenic effects of endothelins.[8][9]
ET-1 and ET-3 have been demonstrated to induce a concentration-dependent increase in DNA synthesis and cell proliferation in human prostatic smooth muscle cells.[8] The mitogenic effects of both isoforms in this cell type were found to be mediated by both ETA and ETB receptors.[8]
| Isoform | Mitogenic Effect | Cell Type | Receptor(s) Involved |
| ET-1 | Stimulates DNA synthesis and cell proliferation | Human Prostatic Smooth Muscle Cells | ETA and ETB[8] |
| ET-3 | Stimulates DNA synthesis and cell proliferation | Human Prostatic Smooth Muscle Cells | ETA and ETB[8] |
Table 3: Comparative mitogenic activity of endothelin isoforms.
Signaling Pathways
The activation of ETA and ETB receptors by endothelin isoforms initiates a cascade of intracellular signaling events. Both receptors are coupled to multiple G proteins, including Gq, Gs, and Gi, leading to the activation of diverse downstream effector pathways.[2]
The canonical signaling pathway for both receptors involves the activation of Phospholipase C (PLC) via Gq, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events are central to the vasoconstrictor and mitogenic responses to endothelins.
Furthermore, endothelin receptor activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10][11] This pathway is a key mediator of the proliferative and hypertrophic effects of endothelins.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled endothelin isoforms for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radiolabeled endothelin (e.g., [¹²⁵I]-ET-1).
-
Unlabeled ET-1, ET-2, and ET-3.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate a fixed concentration of radiolabeled endothelin with the receptor-containing membranes in the presence of increasing concentrations of unlabeled competitor (ET-1, ET-2, or ET-3).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
This assay measures the contractile response of isolated arterial rings to endothelin isoforms.
Materials:
-
Isolated arterial rings (e.g., human internal mammary artery).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
ET-1, ET-2, and ET-3 stock solutions.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes.
-
Induce a reference contraction with a depolarizing solution (e.g., high KCl) to assess tissue viability.
-
After washing and returning to baseline, cumulatively add increasing concentrations of ET-1, ET-2, or ET-3 to the organ bath.
-
Record the isometric tension generated by the arterial rings.
-
Construct concentration-response curves and determine the EC50 value for each isoform.
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Endothelins and anti-endothelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Both ETA and ETB receptors mediate contraction to endothelin-1 in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of vasodilators in human internal mammary artery: ghrelin is a potent physiological antagonist of endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogenic activity of endothelin on human cultured prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1 stimulates proliferation of human coronary smooth muscle cells via the ET(A) receptor and is co-mitogenic with growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
BQ-123: A Comparative Guide to a Selective ET-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BQ-123, a selective Endothelin-A (ET-A) receptor antagonist, with other notable alternatives in the field. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, making its receptors, particularly the ET-A subtype, a critical target for therapeutic intervention. This document outlines the performance of BQ-123 against other selective and dual endothelin receptor antagonists, supported by experimental data to aid in research and development decisions.
Introduction to BQ-123
BQ-123 is a cyclic pentapeptide that acts as a potent and highly selective antagonist of the Endothelin-A (ET-A) receptor.[1][2] Its selectivity for the ET-A receptor over the ET-B receptor makes it a valuable tool for elucidating the specific roles of ET-A receptor signaling in various physiological and pathological processes. By blocking the binding of Endothelin-1 (ET-1) to the ET-A receptor, BQ-123 effectively inhibits downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3]
Comparative Performance Data
The following tables summarize the quantitative data for BQ-123 and its alternatives, focusing on their binding affinities (Ki) and inhibitory concentrations (IC50) for ET-A and ET-B receptors, which are crucial indicators of their potency and selectivity.
Table 1: Binding Affinity (Ki) and Selectivity of Endothelin Receptor Antagonists
| Compound | ET-A Receptor Ki (nM) | ET-B Receptor Ki (nM) | Selectivity (ET-B/ET-A) | Antagonist Type |
| BQ-123 | 1.4[2], 3.3[4] | 1500[2] | ~1071-fold[2] | Selective ET-A |
| Ambrisentan | ~0.011-1[2] | ~4.8-195[2] | ~4000-fold[2] | Selective ET-A |
| Atrasentan | 0.034[3] | 63.3[3] | >1800-fold[3] | Selective ET-A |
| Zibotentan | - | No effect | Highly Selective for ET-A | Selective ET-A |
| Sitaxsentan | - | - | ~6500-fold | Selective ET-A |
| Bosentan | 4.7[1] | 95[1] | ~20-fold[1] | Dual ET-A/ET-B |
| Macitentan | - | - | - | Dual ET-A/ET-B |
Note: Ki values can vary depending on the experimental conditions and cell types used.
Table 2: Inhibitory Concentration (IC50) of Endothelin Receptor Antagonists
| Compound | ET-A Receptor IC50 (nM) | ET-B Receptor IC50 (nM) | Antagonist Type |
| BQ-123 | 7.3[5][6] | 18,000[6] | Selective ET-A |
| Ambrisentan | 0.6[5] | - | Selective ET-A |
| Zibotentan | 13[7] | - | Selective ET-A |
| Bosentan | 7.1[1] | 474.8[1] | Dual ET-A/ET-B |
| Macitentan | 0.5-1.3[5][8] | 391[8] | Dual ET-A/ET-B |
Note: IC50 values can vary depending on the specific assay and conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Endothelin-1 signaling and points of antagonist intervention.
Caption: General experimental workflow for evaluating ET receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of endothelin receptor antagonists. Below are outlines of key experimental protocols.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a test compound (e.g., BQ-123) for ET-A and ET-B receptors.
General Procedure:
-
Membrane Preparation: Cell membranes expressing either ET-A or ET-B receptors are prepared from cultured cells (e.g., CHO cells transfected with the respective human receptor) or tissues known to express high levels of the target receptor.
-
Radioligand: A radiolabeled endothelin, typically [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (Aortic Ring Assay)
Objective: To assess the functional ability of an antagonist to inhibit ET-1-induced vasoconstriction.
General Procedure:
-
Tissue Preparation: Thoracic aortas are isolated from rats or rabbits. The aortas are cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then typically pre-contracted with a substance like potassium chloride to ensure tissue viability.
-
Antagonist Incubation: The aortic rings are pre-incubated with varying concentrations of the test antagonist (e.g., BQ-123) for a specific period.
-
ET-1 Challenge: A cumulative concentration-response curve to ET-1 is then generated in the presence and absence of the antagonist.
-
Data Analysis: The contractile responses to ET-1 are measured and plotted against the ET-1 concentration. The potency of the antagonist is determined by the rightward shift of the concentration-response curve in the presence of the antagonist.
Cell Proliferation Assay (MTT or BrdU Assay)
Objective: To evaluate the effect of an antagonist on ET-1-induced cell proliferation.
General Procedure:
-
Cell Culture: Vascular smooth muscle cells or other relevant cell types are cultured in appropriate media.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are typically serum-starved for 24-48 hours.
-
Treatment: The cells are then treated with ET-1 in the presence or absence of varying concentrations of the test antagonist.
-
Proliferation Measurement:
-
MTT Assay: After the incubation period, MTT solution is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
BrdU Assay: Cells are incubated with BrdU (a synthetic nucleoside analog of thymidine) during the treatment period. BrdU is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody, and the signal is quantified.
-
-
Data Analysis: The results are expressed as a percentage of the control (ET-1 alone), and the inhibitory effect of the antagonist on cell proliferation is determined.
Conclusion
BQ-123 stands out as a highly selective and potent ET-A receptor antagonist, making it an invaluable research tool for dissecting the specific functions of the ET-A receptor. Its high selectivity minimizes the confounding effects of ET-B receptor blockade, which can be advantageous in certain experimental and therapeutic contexts. When compared to dual antagonists like bosentan and macitentan, BQ-123 offers a more targeted approach. The choice between a selective ET-A antagonist and a dual ET-A/ET-B antagonist will ultimately depend on the specific research question or therapeutic goal. For instance, in conditions where ET-B receptor-mediated vasodilation and ET-1 clearance are desirable to preserve, a selective ET-A antagonist like BQ-123 or ambrisentan may be preferred. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies in the dynamic field of endothelin research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of antagonist selectivity in endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 8. selleckchem.com [selleckchem.com]
Navigating the Nuances of Endothelin-1 in Functional Assays: A Comparative Guide to TFA Salt and Salt-Free Forms
For researchers, scientists, and drug development professionals, the precision of in vitro and in vivo models is paramount. When studying the potent vasoconstrictor peptide Endothelin-1 (ET-1), even seemingly minor details, such as the presence of a trifluoroacetate (TFA) counter-ion, can have significant implications for the accuracy and reproducibility of functional assay results. This guide provides an objective comparison of Endothelin-1 TFA salt versus its salt-free counterpart, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
Endothelin-1, a 21-amino acid peptide, is a key regulator of vascular tone and is implicated in a range of physiological and pathological processes.[1][2] Synthetic ET-1 is widely used in functional assays to investigate its mechanisms of action and to screen for potential therapeutic modulators of its signaling pathways. However, the process of solid-phase peptide synthesis often results in the final product being isolated as a TFA salt. While TFA is an effective agent for peptide cleavage and purification, its persistence in the final product can introduce unintended variables into sensitive biological experiments.
The Hidden Variable: Understanding the Impact of TFA
Trifluoroacetic acid is a strong acid that can remain associated with the peptide as a counter-ion. The presence of residual TFA can influence experimental outcomes in several ways:
-
Cytotoxicity: TFA can exhibit cytotoxic effects, even at low concentrations, which can interfere with cell-based assays by altering cell viability and proliferation.
-
Alteration of Peptide Conformation: The TFA counter-ion can interact with the peptide, potentially altering its three-dimensional structure and, consequently, its biological activity and receptor binding affinity.
-
pH Alterations: Residual TFA can lower the pH of stock solutions and assay buffers, which can affect the performance of pH-sensitive biological systems.
Given these potential interferences, the use of salt-free Endothelin-1, or ET-1 with a more biologically compatible counter-ion such as acetate or hydrochloride, is often recommended for sensitive functional assays to ensure that the observed effects are solely attributable to the peptide itself.
Functional Activity Comparison: Endothelin-1 TFA vs. Salt-Free
While direct, head-to-head comparative studies quantifying the functional differences between ET-1 TFA and salt-free ET-1 are not extensively published, we can infer the potential for discrepancies by examining the reported functional parameters for ET-1 (often the TFA salt, as it is the most common commercially available form) and considering the known confounding effects of TFA.
The following tables summarize key functional data for Endothelin-1, primarily derived from studies likely utilizing the TFA salt form. It is crucial for researchers to consider that these values may be influenced by the presence of the TFA counter-ion.
Table 1: Receptor Binding Affinity of Endothelin-1 (TFA Salt)
| Receptor Subtype | Ligand | Cell Line/Tissue | IC50 (nM) | Reference |
| ET-A | [¹²⁵I]-ET-1 | - | 0.15 | [3][4] |
| ET-B | [¹²⁵I]-ET-1 | - | 0.12 | [3][4] |
Table 2: In Vitro Functional Activity of Endothelin-1
| Assay | Tissue/Cell Model | Parameter | Value | Reference |
| Vasoconstriction | Pig coronary artery strips | EC50 | 0.52 nM | [3][4] |
| Calcium Mobilization | Rabbit aortic smooth muscle cells | EC50 (for ⁴⁵Ca²⁺ efflux) | ~60 pM | [5] |
| Prostacyclin Release | Bovine aortic endothelial cells | EC50 | 3.0 ± 0.9 nM | [6] |
| ASIC Current Enhancement | Rat dorsal root ganglia neurons | EC50 | 7.42 ± 0.21 nM | [7] |
The lack of readily available, direct comparative data for salt-free ET-1 underscores the importance of careful experimental design and data interpretation. When high sensitivity and accuracy are paramount, the use of salt-free ET-1 is advisable to mitigate the potential for TFA-induced artifacts.
Visualizing the Mechanism: Endothelin-1 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to assess ET-1 function, the following diagrams illustrate the primary signaling pathway of ET-1 and a general workflow for a vasoconstriction assay.
Caption: Endothelin-1 signaling pathway leading to vasoconstriction.
Caption: General workflow for an ex vivo vasoconstriction assay.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key functional assays are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of Endothelin-1 to its receptors.
Materials:
-
Cell membranes expressing ET-A or ET-B receptors
-
[¹²⁵I]-Endothelin-1 (radioligand)
-
Endothelin-1 (TFA salt or salt-free) as a competitor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled Endothelin-1.
-
In a microplate, combine the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of unlabeled ET-1.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using a non-linear regression to determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to Endothelin-1 stimulation.
Materials:
-
Vascular smooth muscle cells (e.g., A7r5 or primary cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Endothelin-1 (TFA salt or salt-free)
-
Fluorescence plate reader or microscope with imaging system
Procedure:
-
Culture vascular smooth muscle cells to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with buffer to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Endothelin-1 to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 for the calcium response.
Ex Vivo Vasoconstriction Assay
Objective: To measure the contractile response of isolated blood vessels to Endothelin-1.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution or other physiological salt solution, gassed with 95% O₂ / 5% CO₂
-
Endothelin-1 (TFA salt or salt-free)
Procedure:
-
Isolate the desired artery and cut it into rings of appropriate size.
-
Mount the arterial rings in the organ baths containing physiological salt solution maintained at 37°C.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
Induce a reference contraction (e.g., with KCl) to ensure tissue viability.
-
After washing and returning to baseline, add cumulative concentrations of Endothelin-1 to the organ bath.
-
Record the isometric tension generated by the arterial rings.
-
Construct a concentration-response curve and calculate the EC50 and maximum contraction (Emax).
Conclusion and Recommendations
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin-1 induces prostacyclin release from bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-1 enhances acid-sensing ion channel currents in rat primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Endothelin-1 Induced Gene Expression: A Comparative Guide to qPCR Methods
For researchers, scientists, and drug development professionals, accurately quantifying the gene expression changes induced by Endothelin-1 (ET-1) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of qPCR-based methods for validating ET-1 target gene expression, supported by experimental data and detailed protocols.
Endothelin-1, a potent vasoconstrictor peptide, mediates its effects by binding to its G protein-coupled receptors, primarily the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1] This interaction triggers a cascade of intracellular signaling events, ultimately leading to the modulation of gene expression. These target genes are implicated in a wide array of cellular processes, including cell proliferation, migration, inflammation, and extracellular matrix remodeling. Consequently, aberrant ET-1 signaling is associated with numerous cardiovascular diseases, making the precise measurement of its downstream gene targets a critical area of research.
Comparing qPCR Reagents for Optimal Performance
The choice of reagents for reverse transcription quantitative polymerase chain reaction (RT-qPCR) can significantly impact the accuracy, sensitivity, and reproducibility of gene expression analysis. Below is a comparison of key components, highlighting their performance characteristics.
Reverse Transcriptase Enzyme Performance
The efficiency of the initial reverse transcription step is paramount for accurate gene expression quantification. Different reverse transcriptase enzymes exhibit varying levels of performance.
| Feature | SuperScript™ IV | Maxima H Minus | GoScript™ |
| Thermal Stability | High (Thermostable up to 65°C) | High (Thermostable up to 65°C) | Moderate (Optimal at 42°C) |
| cDNA Synthesis Time | ~10 minutes | 15-30 minutes | 30-60 minutes |
| Inhibitor Resistance | High | High | Moderate |
| Relative cDNA Yield | Very High | High | Moderate |
SYBR Green Master Mix Comparison
The qPCR master mix, containing DNA polymerase, dNTPs, and a fluorescent dye (like SYBR Green), is another critical component. The performance of different master mixes can vary in terms of sensitivity, specificity, and resistance to inhibitors.
| Feature | PowerUp™ SYBR™ Green Master Mix | SsoAdvanced™ Universal SYBR® Green Supermix | FastStart Universal SYBR Green Master (Rox) |
| Hot-Start Mechanism | Dual-mechanism for high specificity | Sso7d fusion protein for high processivity | Modified Taq DNA polymerase |
| ROX Reference Dye | Included (separate tube option available) | Universal (compatible with all instruments) | Included |
| Reaction Speed | Fast cycling protocols supported | Fast cycling protocols supported | Standard and fast protocols |
| Specificity (Melt Curve) | Sharp, single peak | Sharp, single peak | Sharp, single peak |
Experimental Validation of ET-1 Induced Gene Expression
To illustrate the application of qPCR in validating ET-1 target genes, we present hypothetical data based on typical experimental outcomes. In this scenario, Human Umbilical Vein Endothelial Cells (HUVECs) are treated with ET-1, and the expression of key target genes is quantified using RT-qPCR.
Table 1: Fold Change in Gene Expression in HUVECs Following ET-1 Stimulation
| Gene Symbol | Gene Name | Function | Fold Change (ET-1 treated vs. Control) |
| EDN1 | Endothelin-1 | Autocrine/paracrine signaling | 3.5 ± 0.4 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | 8.2 ± 1.1 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | 6.5 ± 0.9 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | 4.1 ± 0.6 |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | 2.8 ± 0.3 |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Contractile apparatus | 1.5 ± 0.2 |
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes can aid in understanding the validation of ET-1-induced gene expression.
Caption: Endothelin-1 Signaling Pathway Leading to Gene Expression.
Caption: Experimental Workflow for qPCR Validation of ET-1 Targets.
Detailed Experimental Protocols
Reproducibility is key in gene expression studies. The following protocols provide a step-by-step guide for validating ET-1-induced gene expression in cultured endothelial cells.
Cell Culture and ET-1 Stimulation
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: Seed HUVECs in a suitable vessel (e.g., 6-well plate) at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in complete endothelial growth medium.
-
Serum Starvation: Once the cells reach the desired confluency, replace the complete medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for 12-24 hours. This step synchronizes the cells and reduces basal gene expression.
-
ET-1 Treatment: Prepare a stock solution of Endothelin-1 in sterile, nuclease-free water or a suitable buffer. Dilute the stock solution in the low-serum medium to the desired final concentration (e.g., 100 nM).
-
Stimulation: Remove the starvation medium from the cells and add the ET-1 containing medium. For the control group, add the same volume of low-serum medium without ET-1.
-
Incubation: Incubate the cells for the desired time period to allow for target gene induction (e.g., 4-6 hours for early response genes like FOS and JUN, and 12-24 hours for other targets).
Total RNA Extraction
High-quality, intact RNA is essential for reliable qPCR results.
-
Cell Lysis: After the incubation period, remove the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to the cells to inactivate RNases and disrupt the cells.
-
Homogenization: Scrape the cells in the lysis buffer and collect the lysate. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Purification: Purify the total RNA from the lysate using a silica-membrane spin column-based kit or a phenol-chloroform extraction method. Follow the manufacturer's instructions for the chosen method.
-
DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Reverse Transcription (cDNA Synthesis)
This step converts the extracted RNA into more stable complementary DNA (cDNA).
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis)
-
Nuclease-free water to the final volume.
-
-
Denaturation: Heat the RNA-primer mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute. This step denatures the RNA secondary structures.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer (5X or 10X)
-
dNTP mix (10 mM)
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
cDNA Synthesis: Add the reverse transcription master mix to the RNA-primer mixture. Incubate the reaction at the optimal temperature for the chosen reverse transcriptase (e.g., 42°C for 50 minutes for M-MLV based enzymes, or higher for thermostable variants).
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction at 70-85°C for 5-15 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
This final step amplifies and quantifies the target cDNA.
-
Primer Design: Design or obtain validated primers specific to your target genes and a suitable housekeeping gene (e.g., GAPDH, ACTB, B2M). Primers should typically amplify a product of 70-200 base pairs.
-
qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each sample and target gene:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume (e.g., 20 µL).
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a thermal cycling program similar to the following:
-
Initial Denaturation/Enzyme Activation: 95°C for 2-10 minutes.
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).
-
-
Melt Curve Analysis: Gradually increase the temperature from 65°C to 95°C to assess the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the ET-1 treated and control samples, normalized to the expression of the housekeeping gene.
References
A Comparative Analysis of Endothelin-1's Potent Vasoactive Effects Across Key Vascular Beds
For Immediate Release
A comprehensive review of existing experimental data reveals the nuanced and potent effects of Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, across the coronary, cerebral, renal, and pulmonary vascular beds. This guide synthesizes quantitative data from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals. The differential responses to ET-1 in these critical vascular territories underscore the complexity of its physiological and pathophysiological roles.
Endothelin-1, a 21-amino acid peptide, is renowned for its profound and long-lasting vasoconstrictor effects.[1][2] Its actions are mediated through two primary G-protein coupled receptors: the ET-A and ET-B receptors. While ET-A receptors, predominantly located on vascular smooth muscle cells, are the principal mediators of vasoconstriction, ET-B receptors have a more complex role.[3][4] Located on both endothelial and smooth muscle cells, ET-B receptors can induce vasodilation through the release of nitric oxide and prostacyclin, or contribute to vasoconstriction.[3][4] The variable expression of these receptors and their downstream signaling pathways in different vascular beds is a key determinant of the heterogeneous responses to ET-1.
Quantitative Comparison of Endothelin-1 Induced Vasoconstriction
| Vascular Bed | Animal Model | Artery Type | EC50 (nM) | Emax (% of control/baseline) | Citation |
| Coronary | Porcine | Coronary Artery | 0.4 ± 0.2 | Not Specified | [5] |
| Dog | Coronary Artery | Significantly lower than mesenteric artery | Not Specified | [6] | |
| Cerebral | Dog | Basilar, Posterior & Middle Cerebral Arteries | Significantly lower than mesenteric artery | Not Specified | [6] |
| Renal | Rat | Afferent & Efferent Arterioles | Potent constriction at 10⁻¹² M | Afferent: ~83% decrease in diameter; Efferent: ~67% decrease in diameter | [7] |
| Pulmonary | Pig | Pulmonary Circulation | More potent than in systemic circulation | Not Specified | [8] |
| Mesenteric | Rat | Mesenteric Artery | 4.7 ± 0.3 | Not Specified | [1] |
Note: EC50 represents the concentration of ET-1 required to produce 50% of its maximal effect. A lower EC50 value indicates higher potency. Emax represents the maximum response achievable with the agonist.
Differential Signaling Pathways of Endothelin-1
The diverse effects of ET-1 across different vascular beds are rooted in the specific signaling cascades activated upon receptor binding. While the fundamental pathway involves Gq-protein activation, leading to phospholipase C (PLC) stimulation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and subsequent intracellular calcium release, there are notable variations.
-
Coronary Vasculature: In human coronary arteries, ET-A receptors are the dominant subtype mediating contraction.[5] The potency of ET-1 is reportedly higher in distal compared to proximal segments of the coronary artery, suggesting a heterogeneous receptor distribution.[9]
-
Cerebral Vasculature: The vasoconstrictor response in cerebral arteries is also primarily mediated by ET-A receptors.[10]
-
Renal Vasculature: The renal vasculature is highly sensitive to ET-1, with both ET-A and ET-B receptors contributing to vasoconstriction, particularly in the afferent and efferent arterioles.[7] The kidney also exhibits a high density of ET-B receptors, which play a crucial role in ET-1 clearance.
-
Pulmonary Vasculature: In the pulmonary circulation, both ET-A and ET-B receptors on smooth muscle cells contribute to vasoconstriction.[11] Studies in pigs have shown that the vasoconstrictor activity of ET-1 is greater in the pulmonary than in the systemic circulation.[8]
Below are diagrams illustrating the primary signaling pathway of ET-1 in vascular smooth muscle cells and a generalized experimental workflow for studying its effects.
Caption: ET-1 Signaling Pathway in Vascular Smooth Muscle Cells.
Caption: Experimental Workflow for Studying ET-1 Effects.
Detailed Experimental Protocols
A standardized method for assessing the contractile response of isolated arteries to ET-1 is the use of a wire myograph or organ bath system.[12][13][14]
1. Tissue Preparation:
-
Animal Model: The choice of animal model (e.g., rat, pig, dog) is dependent on the specific research question.
-
Dissection: The target vascular bed (coronary, cerebral, renal, or pulmonary) is carefully dissected from the euthanized animal.
-
Artery Isolation: Small arterial segments (typically 2-4 mm in length) are isolated and cleaned of surrounding connective and adipose tissue under a dissecting microscope.
2. Wire Myography/Organ Bath Procedure:
-
Mounting: The isolated arterial ring is mounted on two small wires or hooks in a temperature-controlled (37°C) organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), which is continuously gassed with 95% O2 and 5% CO2.[12][13]
-
Equilibration: The mounted artery is allowed to equilibrate for a period of 60-90 minutes under a predetermined resting tension.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Endothelin-1 Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to the organ bath at set intervals, allowing the contractile response to stabilize at each concentration.
-
Data Acquisition: The isometric tension developed by the arterial ring is continuously recorded using a force transducer connected to a data acquisition system.
3. Isolated Perfused Organ Systems:
-
For a more integrated assessment of vascular resistance, isolated perfused organ preparations (e.g., isolated perfused kidney or lung) can be utilized.[15][16]
-
In this setup, the entire organ is isolated and perfused with a physiological solution through its main artery at a constant flow or pressure.
-
ET-1 is then infused into the perfusate, and the change in perfusion pressure is measured as an indicator of vascular resistance.
Conclusion
The available data clearly indicate that Endothelin-1 is a potent vasoconstrictor across all vascular beds examined. However, its potency and the magnitude of its effect vary significantly, with the pulmonary and renal circulations appearing particularly sensitive. These differences are largely attributable to the heterogeneous expression of ET-A and ET-B receptors and potentially to variations in downstream signaling pathways. This comparative guide highlights the need for further research involving direct, parallel comparisons of ET-1's effects in different vascular beds within the same species to provide a more definitive quantitative understanding. Such studies will be invaluable for the development of targeted therapies for cardiovascular diseases where ET-1 plays a significant pathological role.
References
- 1. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparable potent coronary constrictor effects of endothelin-1 and big endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of vascular and respiratory effects of endothelin-1 in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for heterogeneity of endothelin receptor distribution in human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cardiovascular Physiology and Pharmacology of Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radnoti.com [radnoti.com]
- 14. scribd.com [scribd.com]
- 15. Differences in potency of big endothelin-1-induced pressor action in rat isolated perfused mesenteric artery, hindquarter and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Endothelin Receptor Subtypes: A Comparative Guide to Sarafotoxin S6b and Other Pharmacological Tools
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, with its distinct receptor subtypes, ET-A and ET-B, plays a crucial role in a multitude of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation. The development of pharmacological tools to dissect the specific functions of these receptor subtypes is paramount for advancing our understanding of their roles in disease and for the development of targeted therapeutics. This guide provides a comprehensive comparison of sarafotoxin S6b (S6b) with other key pharmacological agents used to differentiate between ET-A and ET-B receptors, supported by experimental data and detailed protocols.
Sarafotoxin S6b: A Non-Selective Agonist
Sarafotoxin S6b, a potent vasoconstrictor peptide isolated from the venom of the snake Atractaspis engaddensis, is structurally and functionally homologous to the endothelin peptides.[1][2] Experimental evidence consistently demonstrates that S6b acts as a non-selective agonist at both ET-A and ET-B receptors, exhibiting high affinity for both subtypes.[3] This lack of selectivity, while limiting its use for subtype-specific functional studies, makes it a valuable tool in characterizing tissues or cell lines where the overall endothelin receptor population is of interest.
Comparative Analysis of Pharmacological Tools
To effectively differentiate between ET-A and ET-B receptor subtypes, researchers rely on a panel of selective agonists and antagonists. The following table summarizes the binding affinities and functional potencies of S6b in comparison to widely used selective ligands.
| Compound | Primary Target | Mechanism of Action | Ki / IC50 (nM) - ET-A Receptor | Ki / IC50 (nM) - ET-B Receptor | Functional Potency (EC50/pA2) |
| Sarafotoxin S6b | ET-A / ET-B | Agonist | ~0.6 - 5.5[4][5] | ~1 - 5.5[4][5] | EC50 (vasoconstriction): ~5.5 nM[4] |
| Sarafotoxin S6c | ET-B | Agonist | ~4500 - 28000 | ~0.2 - 20 | EC50 (PI turnover): ~10 nM (ET-B)[6] |
| BQ-123 | ET-A | Antagonist | ~1.4 - 4 | ~1500 | Ki: 3.3 nM[1] |
| BQ-788 | ET-B | Antagonist | ~1300 | ~1.2 | IC50: 1.2 nM[2] |
| IRL-1620 | ET-B | Agonist | ~1900 | ~0.016 | Ki: 16 pM[7][8] |
Data Interpretation: The selectivity of a ligand is determined by the ratio of its affinity for one receptor subtype over the other. For instance, the stark contrast in Ki values for Sarafotoxin S6c at ET-B versus ET-A receptors highlights its high selectivity for the ET-B subtype. Conversely, the similar affinity values of Sarafotoxin S6b for both receptors confirm its non-selective nature.
Signaling Pathways and Differentiation Logic
The activation of ET-A and ET-B receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the effects of pharmacological tools like S6b.
Caption: Simplified signaling pathways of ET-A and ET-B receptors.
The differentiation of ET receptor subtypes relies on the judicious use of selective ligands. The following diagram illustrates the logical approach.
Caption: Logic of using selective ligands to differentiate ET receptor subtypes.
Experimental Protocols
Accurate characterization of ET receptor subtypes necessitates robust and well-defined experimental protocols. Below are outlines for key assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of an unlabeled compound (e.g., S6b) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the endothelin receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled competitor ligand (e.g., Sarafotoxin S6b).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of a ligand to stimulate an intracellular calcium response, a key downstream event of ET receptor activation via the Gq/11 pathway.
Detailed Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the ET receptor subtype of interest in a suitable multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Ligand Addition: Add varying concentrations of the agonist (e.g., Sarafotoxin S6b) to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Functional Assay: Vascular Contraction
This ex vivo assay directly measures the physiological response of vasoconstriction mediated by ET receptors in isolated blood vessels.
Detailed Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Agonist Addition: Add cumulative concentrations of the agonist (e.g., Sarafotoxin S6b) to the organ bath.
-
Response Measurement: Record the isometric tension generated by the arterial rings in response to the agonist.
-
Data Analysis: Construct a concentration-response curve by plotting the developed tension against the logarithm of the agonist concentration. Determine the EC50 and the maximum contractile response (Emax).
Conclusion
The differentiation of ET-A and ET-B receptor subtypes is a nuanced process that relies on a toolkit of pharmacological agents with varying degrees of selectivity. While Sarafotoxin S6b serves as a potent, non-selective agonist for characterizing the total endothelin receptor population, its utility in dissecting subtype-specific functions is limited. A comprehensive understanding of the distinct roles of ET-A and ET-B receptors is best achieved through the comparative use of selective agonists and antagonists, such as Sarafotoxin S6c, BQ-123, and BQ-788. The experimental protocols provided in this guide offer a framework for the robust and reliable characterization of these important therapeutic targets.
References
- 1. Endothelin and sarafotoxin S6b have similar vasoconstrictor effects and postsynaptically mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac and vascular actions of sarafotoxin S6b and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human endothelin ETB receptor in complex with sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the contractile effects of endothelin-1 and sarafotoxin S6b in goat isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sovateltide (IRL1620, PMZ-1620) | ETB receptor agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRL-1620 | ETB Receptors | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal of Endothelin 1 (swine, human) TFA: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals handling Endothelin 1 (swine, human) with a trifluoroacetate (TFA) salt, it is crucial to understand that while the peptide itself is not classified as hazardous, the associated TFA salt dictates the stringent disposal procedures. Trifluoroacetic acid is a strong, corrosive acid, and its waste must be managed as hazardous chemical waste. Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.
This guide provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of Endothelin 1 TFA waste.
Personal Protective Equipment (PPE)
When handling Endothelin 1 TFA, especially during preparation and disposal, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves for low-volume applications. For handling larger volumes, heavy-duty gloves like butyl rubber or Viton are recommended.[1]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
All handling of Endothelin 1 TFA, particularly the generation of waste, should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[1][2]
Waste Disposal Protocol
The standard and safest procedure for disposing of Endothelin 1 TFA waste is through collection and removal by your institution's Environmental Health & Safety (EH&S) department. Under no circumstances should TFA waste be disposed of down the drain. [1]
Step-by-Step Disposal Procedure:
-
Designate a Waste Container: Use a dedicated, compatible container for all Endothelin 1 TFA waste. This includes unused solutions, contaminated consumables (e.g., pipette tips, vials), and the first rinse of any emptied containers.[3] The container must be made of sturdy glass or plastic with a tight-fitting lid.[2] Metal containers should not be used.[1]
-
Properly Label the Container: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents by their full names (no abbreviations). The label should also include the date the container was first used for waste accumulation.[2][3]
-
Segregate the Waste: Store the Endothelin 1 TFA waste container separately from incompatible materials, such as bases, oxidizers, and corrosives.[1] It is best practice to store it in a designated satellite accumulation area.[2]
-
Arrange for Pickup: Once the waste container is nearly full (around 80% capacity), arrange for its collection by your institution's EH&S department.[2] Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills (less than 50 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminant.
For Major Spills (greater than 50 mL or any spill outside of a fume hood):
-
Evacuate the laboratory immediately and alert others in the vicinity.[2]
-
Close the laboratory doors and post a warning sign.[2]
-
If there is a risk of fire or exposure, activate the fire alarm and call emergency services.[2]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.
In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of TFA-containing waste.
| Parameter | Value/Instruction | Source |
| Drain Disposal | Prohibited | [1] |
| Waste Container Material | Sturdy glass or plastic | [2] |
| Container Fill Level for Pickup | ~80% capacity | [2] |
| Minor Spill Threshold | < 50 mL (inside fume hood) | |
| Major Spill Threshold | > 50 mL (or any spill outside fume hood) | [2] |
| Personal Exposure Flushing Time | At least 15 minutes | [1] |
| Empty Container Rinsing | First rinse must be collected as hazardous waste | [3] |
Disposal Workflow and Emergency Response Diagrams
The following diagrams illustrate the standard workflow for the disposal of Endothelin 1 TFA waste and the appropriate response to a spill.
Caption: Step-by-step workflow for the proper disposal of Endothelin 1 TFA waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
